N,N-diethyl-2-iodobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYACPVJFVPBGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310745 | |
| Record name | N,N-Diethyl-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76041-87-7 | |
| Record name | N,N-Diethyl-2-iodobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76041-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of N,N-Diethyl-2-iodobenzamide
An In-Depth Technical Guide to the Synthesis and Characterization of N,N-Diethyl-2-iodobenzamide
This compound is a substituted aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure, featuring a tertiary amide and an ortho-iodine substituent on a benzene ring, provides a unique combination of steric and electronic properties. The true value of this molecule lies not in its inherent biological activity, but in its role as a versatile and powerful synthetic intermediate.[1][2]
The carbon-iodine bond is the key to its utility; it is relatively weak and susceptible to oxidative addition by transition metal catalysts, most notably palladium.[1] This reactivity makes this compound an ideal precursor for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures and nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Safety Data
A summary of the core physicochemical properties and safety considerations is essential before commencing any experimental work.
| Property | Value | Source |
| CAS Number | 76041-87-7 | [3] |
| Molecular Formula | C₁₁H₁₄INO | [3] |
| Molecular Weight | 303.14 g/mol | [3] |
| Appearance | Off-white to white solid | [4] |
| Purity | ≥98% (Commercially available) | [3][5] |
| Storage | Sealed in dry, 2-8°C | [3] |
| Computed LogP | 2.77 | [3] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | [3] |
Safety Profile: While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related N,N-diethylbenzamide indicates that the compound should be handled with care.[6][7][8] It is classified as harmful if swallowed or in contact with skin, and causes serious skin and eye irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Purification: A Guided Protocol
The most logical and reliable synthesis of this compound proceeds via a two-step sequence starting from 2-iodobenzoic acid. This method involves the activation of the carboxylic acid to a more reactive acid chloride, followed by amidation with diethylamine.[9][10]
Caption: Proposed two-step synthesis and purification workflow.
Experimental Protocol: Synthesis
Materials:
-
2-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Diethylamine
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step 1: Synthesis of 2-Iodobenzoyl Chloride [9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-iodobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous DCM, followed by the slow addition of thionyl chloride (2.0 eq) at room temperature.
-
Causality: Thionyl chloride is a classic and effective reagent for converting carboxylic acids to acid chlorides. DCM is used as an inert solvent. An excess of SOCl₂ ensures the reaction goes to completion. The reaction produces gaseous HCl and SO₂, so it must be performed in a fume hood.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) and stir for 2-3 hours.
-
Monitoring: The reaction can be monitored by the cessation of gas evolution. A small aliquot can be carefully quenched with methanol and analyzed by TLC to confirm the disappearance of the starting carboxylic acid.
-
Work-up: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-iodobenzoyl chloride is a yellow oil and is typically used immediately in the next step without further purification.
Step 2: Synthesis of this compound [11]
-
Setup: Dissolve the crude 2-iodobenzoyl chloride in anhydrous DCM in a new flask under nitrogen and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this amine solution dropwise to the cooled acid chloride solution.
-
Causality: The reaction is exothermic, so cooling to 0 °C is crucial to control the reaction rate and prevent side reactions. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the amidation, driving the reaction to completion.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the formation of the product spot and the disappearance of the acid chloride (visualized after quenching a TLC spot with water).
Purification Protocol:
-
Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Aqueous Workup: Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
-
Trustworthiness: This sequence of washes is a self-validating system to ensure the removal of both basic and acidic impurities, leading to a cleaner crude product for chromatography.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Column Chromatography: Purify the residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 5% to 30% ethyl acetate in hexanes) to afford the pure this compound as a solid.
Comprehensive Spectroscopic Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected results and the rationale behind them.
Caption: Logical workflow for the structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.[12]
Protocol: NMR Sample Preparation and Acquisition [12]
-
Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.
-
Processing: Process the data using appropriate software. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Expected ¹H NMR Spectrum (400 MHz, CDCl₃): Due to restricted rotation around the C-N amide bond, the two ethyl groups are diastereotopic, meaning the four methylene protons and the two methyl groups are chemically inequivalent. This leads to more complex signals than might be naively expected.[13]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | dd | 1H | Ar-H (ortho to I) | The iodine atom strongly deshields the adjacent proton (H6). |
| ~ 7.40 | m | 2H | Ar-H (meta to I) | Aromatic protons in the middle of the ring (H4, H5). |
| ~ 7.15 | m | 1H | Ar-H (ortho to C=O) | Aromatic proton adjacent to the amide group (H3). |
| ~ 3.60 & ~3.20 | br q (2) | 4H total | N-(CH ₂CH₃)₂ | Two broad, overlapping quartets for the inequivalent methylene groups. Restricted rotation makes them distinct. |
| ~ 1.25 & ~1.10 | br t (2) | 6H total | N-(CH₂CH ₃)₂ | Two broad, overlapping triplets for the inequivalent methyl groups. |
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 169 | C =O | Typical chemical shift for a tertiary amide carbonyl carbon. |
| ~ 141 | Ar-C (ipso to C=O) | Quaternary carbon attached to the electron-withdrawing amide. |
| ~ 139 | Ar-C (H-C6) | Aromatic CH carbon deshielded by the adjacent iodine. |
| ~ 130 | Ar-C (H-C4) | Aromatic CH carbon. |
| ~ 128 | Ar-C (H-C5) | Aromatic CH carbon. |
| ~ 127 | Ar-C (H-C3) | Aromatic CH carbon. |
| ~ 92 | Ar-C (ipso to I) | The ipso-carbon attached to iodine is significantly shielded due to the "heavy atom effect." This is a key diagnostic signal. |
| ~ 43 & ~39 | N-(C H₂CH₃)₂ | Two distinct signals for the inequivalent methylene carbons due to restricted amide bond rotation. |
| ~ 14 & ~13 | N-(CH₂C H₃)₂ | Two distinct signals for the inequivalent methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Protocol: IR Spectrum Acquisition
-
Preparation: The spectrum can be acquired using a KBr pellet (for a solid) or as a thin film from a solution (e.g., DCM) on a salt plate.[14]
-
Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3100-3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| 2975-2850 | Medium-Strong | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the two ethyl groups. |
| ~ 1635 | Strong | Amide C=O Stretch (Amide I band) | This is a highly characteristic and strong absorption for a tertiary amide, confirming the core functional group.[15] |
| 1470-1430 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~ 1290 | Medium-Strong | C-N Stretch | Stretching vibration of the amide C-N bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
Protocol: MS Data Acquisition
-
Method: Electron Ionization (EI) is a standard method for this type of molecule.
-
Analysis: Inject a dilute solution of the compound into the mass spectrometer.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 303 corresponding to the molecular weight of the compound (C₁₁H₁₄INO⁺) should be observed. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify this peak.
-
Key Fragments:
-
m/z = 288: [M - CH₃]⁺, loss of a methyl radical.
-
m/z = 231: [M - N(Et)₂]⁺, loss of the diethylamino group, leaving the 2-iodobenzoyl cation. This is a very significant fragment.
-
m/z = 203: [M - I]⁺, loss of the iodine radical.
-
m/z = 100: [CON(Et)₂]⁺, the diethylcarbamoyl cation.
-
m/z = 72: [N(Et)₂]⁺, the diethylamino cation, another common fragment from N,N-diethylamides.[16]
-
Reactivity and Synthetic Applications
As previously mentioned, the synthetic utility of this compound is centered on the reactivity of the C-I bond. It is an excellent substrate for palladium-catalyzed intramolecular cyclization reactions to form fused N-heterocyclic compounds, such as isoindolinones.[1]
Caption: General principle of Pd-catalyzed cyclization.
This reactivity allows chemists to use this compound as a key building block. By modifying a precursor molecule to contain a nucleophilic tether, subsequent palladium catalysis can efficiently stitch the molecule together into a more complex, cyclic product, a strategy frequently employed in the synthesis of biologically active molecules.[1]
References
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SpectraBase. N,N-Diethyl-2-hydroxy-3-iodobenzamide - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
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SpectraBase. N,N-Diethyl-2-hydroxy-3-iodobenzamide - Optional[MS (GC)] - Spectrum. Available at: [Link]
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PubChem. N,N-Diethylbenzamide | C11H15NO | CID 15542. Available at: [Link]
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Hoffman Fine Chemicals. N,N-Diethyl-3-iodo-2-methylbenzamide | 1676075-44-7. Available at: [Link]
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The Royal Society of Chemistry. Contents - Electronic Supplementary Material. Available at: [Link]
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ResearchGate. Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]
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PubChem. N,N-diethyl-4-iodobenzamide | C11H14INO | CID 875218. Available at: [Link]
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ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]
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RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. Available at: [Link]
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PubChem. N-(2-(Diethylamino)ethyl)-4-iodobenzamide. Available at: [Link]
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Chemistry LibreTexts. 4.2: IR Spectroscopy. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of N,N-diethyl-2-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethyl-2-iodobenzamide is a substituted aromatic amide with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the iodine atom at the ortho position of the benzoyl group provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The N,N-diethylamide moiety influences the compound's solubility, lipophilicity, and metabolic stability, making it a relevant scaffold in drug discovery.
A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and quality control. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental spectroscopic principles and comparative data from structurally related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the two ethyl groups. Due to the restricted rotation around the amide C-N bond, the two ethyl groups are diastereotopic, meaning they are chemically non-equivalent and will likely show separate signals, especially at lower temperatures.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | dd | 1H | Ar-H |
| ~ 7.40 | m | 2H | Ar-H |
| ~ 7.15 | m | 1H | Ar-H |
| ~ 3.55 | q | 2H | N-CH₂ |
| ~ 3.25 | q | 2H | N-CH₂ |
| ~ 1.25 | t | 3H | CH₃ |
| ~ 1.10 | t | 3H | CH₃ |
Interpretation:
-
Aromatic Protons: The four protons on the benzene ring will appear in the downfield region (7.0-8.0 ppm). The iodine substituent will influence their chemical shifts through its inductive and anisotropic effects. The proton ortho to the iodine will be the most downfield, while the others will show complex splitting patterns due to spin-spin coupling.
-
Ethyl Protons: The non-equivalence of the two ethyl groups leads to two sets of signals for the methylene (-CH₂-) and methyl (-CH₃) protons. The methylene protons will appear as two separate quartets due to coupling with the adjacent methyl protons. Similarly, the methyl protons will appear as two distinct triplets. The broadness of these signals can be temperature-dependent due to the rotational barrier of the amide bond[1].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O |
| ~ 140 | Ar-C (C-I) |
| ~ 139 | Ar-C |
| ~ 131 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 127 | Ar-CH |
| ~ 92 | Ar-C (C-CO) |
| ~ 43 | N-CH₂ |
| ~ 39 | N-CH₂ |
| ~ 14 | CH₃ |
| ~ 13 | CH₃ |
Interpretation:
-
Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-175 ppm[2].
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon atom directly bonded to the iodine (C-I) will be significantly shielded, appearing at a lower chemical shift (around 90-100 ppm) due to the "heavy atom effect"[3]. The other aromatic carbons will appear in the typical range of 120-140 ppm.
-
Ethyl Carbons: Similar to the ¹H NMR, the diastereotopic nature of the ethyl groups will result in two separate signals for the methylene carbons and two for the methyl carbons.
Experimental Protocol for NMR Data Acquisition
A general procedure for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
For ¹H NMR on a 400 MHz spectrometer, acquire the free induction decay (FID) using a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR on a 100 MHz spectrometer, use a spectral width of about 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Employ proton decoupling to simplify the spectrum[3].
-
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 3060 | Medium | Aromatic C-H stretch |
| ~ 2970, 2870 | Strong | Aliphatic C-H stretch |
| ~ 1630 | Strong | Amide C=O stretch (Amide I band) |
| ~ 1450 | Medium | C-N stretch |
| ~ 1280 | Medium | C-N stretch |
| ~ 750 | Strong | C-I stretch |
Interpretation:
-
C=O Stretch: The most characteristic peak in the IR spectrum of an amide is the strong absorption band due to the carbonyl (C=O) stretching vibration, known as the Amide I band. For a tertiary amide like this compound, this band is expected to appear around 1630-1650 cm⁻¹[4].
-
C-H Stretches: The spectrum will also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the ethyl groups (below 3000 cm⁻¹).
-
C-N Stretch: The C-N stretching vibration of the amide group typically appears in the region of 1400-1200 cm⁻¹.
-
C-I Stretch: The C-I stretching vibration is expected to be in the far-infrared region, typically around 750 cm⁻¹.
Experimental Protocol for IR Data Acquisition
IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds.
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 303 | High | [M]⁺ (Molecular ion) |
| 274 | Medium | [M - C₂H₅]⁺ |
| 232 | High | [I-C₆H₄-CO]⁺ |
| 100 | High | [CON(C₂H₅)₂]⁺ |
| 72 | High | [N(C₂H₅)₂]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (303.14 g/mol )[5].
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under EI conditions. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the nitrogen. The loss of an ethyl group would result in a fragment at m/z 274. Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to a fragment at m/z 232 (iodobenzoyl cation) and a fragment at m/z 100 (diethylaminocarbonyl cation). A further fragmentation could lead to the diethylamino cation at m/z 72.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Visualizations
Caption: Molecular structure of this compound.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided interpretation and experimental protocols, serve as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical intermediate. The unique spectroscopic features arising from the interplay of the N,N-diethylamide group and the 2-iodo-substituted benzene ring are highlighted, providing a robust framework for the structural verification of this compound.
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An In-depth Technical Guide to N,N-diethyl-2-iodobenzamide: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethyl-2-iodobenzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a diethylamide group and an iodine atom on the phenyl ring, provides a versatile scaffold for the development of novel therapeutics and complex molecular architectures. The presence of the iodine atom serves as a valuable synthetic handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, spectroscopic characterization, and an exploration of its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 76041-87-7 | |
| Molecular Formula | C₁₁H₁₄INO | |
| Molecular Weight | 303.14 g/mol | |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not experimentally reported. | |
| Boiling Point | Not experimentally reported. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Limited solubility in nonpolar solvents like hexanes and very low solubility in water is predicted.[1] | Inferred from related structures |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | |
| logP | 2.7732 |
Synthesis and Purification
The synthesis of this compound can be readily achieved through the amidation of 2-iodobenzoyl chloride with diethylamine. This two-step process begins with the conversion of 2-iodobenzoic acid to its more reactive acid chloride derivative.
Diagram: Synthesis Workflow
Caption: Two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of amides from carboxylic acids.[2][3]
Step 1: Synthesis of 2-Iodobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-iodobenzoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂, ~5 eq) to the flask.
-
Reflux: Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-iodobenzoyl chloride is a yellow oil and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2-iodobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath with constant stirring.
-
Amine Addition: In a separate flask, prepare a solution of diethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Slowly add the diethylamine solution dropwise to the stirred solution of 2-iodobenzoyl chloride at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a dedicated spectrum for this specific molecule is not widely published, the expected spectral data can be inferred from the analysis of its structural components and related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl groups of the diethylamide moiety. Due to hindered rotation around the amide C-N bond, the two ethyl groups may be diastereotopic, leading to separate signals for the methylene and methyl protons.
-
Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm.
-
Methylene Protons (-CH₂-): Two broad quartets are anticipated around δ 3.2-3.8 ppm.
-
Methyl Protons (-CH₃): Two broad triplets are expected in the region of δ 1.1-1.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm), with the carbon bearing the iodine atom (C-I) appearing at a higher field (around δ 90-100 ppm) due to the heavy atom effect.
-
Methylene Carbons (-CH₂-): Two signals are expected in the range of δ 40-45 ppm.
-
Methyl Carbons (-CH₃): Two signals are anticipated around δ 12-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1660 cm⁻¹.
-
C-N Stretch: An absorption band around 1250-1350 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[4]
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be observed at m/z 303. Key fragmentation pathways would likely involve the loss of the iodine atom, the diethylamino group, and cleavage of the amide bond.[5]
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the presence of the carbon-iodine bond, which serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Diagram: Palladium-Catalyzed Cross-Coupling Reactions
Sources
N,N-diethyl-2-iodobenzamide CAS number 76041-87-7
An In-Depth Technical Guide to N,N-diethyl-2-iodobenzamide (CAS 76041-87-7): Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
This compound is a versatile synthetic intermediate of significant interest to the pharmaceutical and chemical research sectors. Characterized by the CAS number 76041-87-7, its molecular structure features a diethylamide group and an iodine atom positioned ortho to each other on a benzene ring. This unique arrangement provides two key points of reactivity: the robust benzamide pharmacophore and a highly functional carbon-iodine bond, which serves as a linchpin for advanced coupling and cyclization reactions. This guide offers a comprehensive technical overview, detailing its chemical properties, a robust protocol for its synthesis and characterization, and a thorough exploration of its core applications as a scaffold in the development of complex heterocyclic systems and biologically active molecules. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and providing field-proven insights into its practical utility.
Core Chemical and Physical Properties
This compound is a stable organic compound under normal conditions.[1] The strategic placement of the iodine atom ortho to the bulky diethylamide group influences its conformation and reactivity, making it an ideal precursor for intramolecular reactions.
Compound Identification
| Property | Value | Source |
| CAS Number | 76041-87-7 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄INO | [2] |
| Molecular Weight | 303.14 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonym(s) | 2-iodo-N,N-diethylbenzamide | [2] |
| SMILES | CCN(CC)C(=O)C1=CC=CC=C1I | [2] |
Physicochemical & Computational Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | [2] |
| LogP (Predicted) | 2.7732 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 3 | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
| Stability | Stable under normal conditions | [1] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved via a standard two-step amide coupling reaction starting from 2-iodobenzoic acid. This method is reliable and scalable for laboratory purposes.[5][6]
Synthesis Workflow
The overall synthetic process involves the activation of a carboxylic acid to a more reactive species (an acid chloride), followed by nucleophilic acyl substitution with a secondary amine.
Sources
An In-depth Technical Guide to the Solubility of N,N-diethyl-2-iodobenzamide in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
Solubility is a critical physicochemical parameter that dictates the performance and developability of a compound in pharmaceutical and chemical applications.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of N,N-diethyl-2-iodobenzamide, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative data for this specific molecule, this document focuses on providing a robust theoretical framework, detailed experimental protocols for solubility determination, and illustrative data to guide researchers. The methodologies presented are grounded in established principles and authoritative guidelines to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for process optimization, formulation development, and analytical method design.
Introduction: The Critical Role of Solubility
In the fields of drug discovery, process chemistry, and materials science, understanding a compound's solubility is paramount.[3][4] Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature, directly influences a molecule's bioavailability, reaction kinetics, purification efficiency, and formulation stability.[2][4] Poorly soluble compounds often present significant challenges, leading to increased development costs and potential project attrition.[3][5]
This compound (C₁₁H₁₄INO, M.W. 303.14 g/mol ) is an aromatic amide whose utility often lies in its role as a precursor or intermediate.[6] Its solubility profile across a range of organic solvents is a crucial dataset for any scientist working with it. This guide will equip the reader with the foundational knowledge and practical methodologies required to characterize the solubility of this compound and similar molecules.
Physicochemical Profile and Solubility Predictions
The molecular structure of this compound offers key insights into its expected solubility behavior.
-
Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic, suggesting solubility in aromatic and nonpolar solvents.
-
Amide Group: The tertiary amide group (-CON(C₂H₅)₂) introduces polarity. The carbonyl oxygen is a hydrogen bond acceptor, which can interact with protic solvents. Unlike primary or secondary amides, it lacks a hydrogen bond donor.
-
Iodo-Substituent: The iodine atom at the ortho position is large and lipophilic, contributing to the molecule's overall nonpolar character.
-
Diethyl Groups: The two ethyl groups on the nitrogen atom add to the molecule's steric bulk and lipophilicity.
Based on these features, the fundamental principle of "like dissolves like" predicts that this compound will exhibit favorable solubility in moderately polar to nonpolar organic solvents.[7][8] Its solubility is expected to be higher in solvents like dichloromethane, chloroform, and ethyl acetate, and lower in highly polar protic solvents like water or nonpolar aliphatic solvents like hexane.
Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental approach is essential. The shake-flask method is widely recognized as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[9][10][11] This method, recommended by the International Council for Harmonisation (ICH) and the World Health Organization (WHO), involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[11][12]
Detailed Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (crystalline solid, purity ≥98%)[6]
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance (±0.0001 g)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[9]
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C / 298.15 K) and agitation speed (e.g., 100 rpm).[13] Agitate the samples for a sufficient period to ensure equilibrium is reached, typically between 24 and 72 hours.[9][14] A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.[9]
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method).
-
Analyze the concentration of the diluted sample using a pre-validated HPLC-UV method (details in Section 5).
-
-
Calculation: Calculate the solubility (S) in mg/mL using the determined concentration and the dilution factor applied.
Visualizing the Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Illustrative Solubility Data
While specific experimental data for this compound is not widely published, the table below presents a set of hypothetical yet plausible solubility values in common organic solvents at 25 °C. This data is provided for illustrative purposes to demonstrate how a solubility profile might appear and to highlight expected trends based on solvent properties.[15]
| Solvent | Polarity Type | Dielectric Constant (ε) | Illustrative Solubility (mg/mL) |
| Hexane | Nonpolar | 1.88 | < 1 |
| Toluene | Nonpolar (Aromatic) | 2.38 | ~ 50 |
| Dichloromethane | Polar Aprotic | 9.08 | > 200 |
| Ethyl Acetate | Polar Aprotic | 6.02 | ~ 150 |
| Acetone | Polar Aprotic | 20.7 | ~ 180 |
| Acetonitrile | Polar Aprotic | 37.5 | ~ 90 |
| Ethanol | Polar Protic | 24.5 | ~ 75 |
| Methanol | Polar Protic | 32.7 | ~ 60 |
Interpretation of Trends:
-
The compound shows excellent solubility in dichloromethane and acetone, which are effective at solvating the polar amide group without the steric hindrance of hydrogen bonding networks.
-
Good solubility in aromatic (toluene) and ester (ethyl acetate) solvents is consistent with the "like dissolves like" principle, given the molecule's aromatic core.[16]
-
Solubility decreases in polar protic solvents like ethanol and methanol, likely due to the energy required to disrupt the solvent's strong hydrogen-bonding network.[17]
-
As expected, solubility is very low in the nonpolar aliphatic solvent hexane.
Analytical Methodology: Quantification by HPLC-UV
A robust and validated analytical method is required to accurately quantify the concentration of the dissolved compound in the saturated solution.[10] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable technique for aromatic compounds like this compound.[18][19]
Recommended HPLC Protocol
-
System: Agilent 1200 series or equivalent.
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[20]
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A typical starting point would be a 65:35 (v/v) mixture.[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax), likely in the 220-250 nm range.
-
Injection Volume: 10 µL.
-
Calibration: A calibration curve must be prepared using at least five standard solutions of known concentrations to ensure linearity and accuracy of the quantification.
Conclusion
This technical guide outlines the critical importance of solubility for this compound and provides the necessary framework for its experimental determination. By leveraging the gold-standard shake-flask method coupled with a robust HPLC-UV analytical protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding solvent selection in synthesis and purification, designing appropriate formulations, and ensuring the overall success of research and development activities involving this compound.
References
- Vertex AI Search. (n.d.). Solubility and Polarity.
- Study.com. (n.d.). Explain how polarity and solubility relate to each other and provide an example.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of N-(1-hydroxypropan-2-yl)benzamide in Organic Solvents.
- Popa, G., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3).
- Yalkowsky, S. H., & Millard, J. W. (2009). Solubility principles and practices for parenteral drug dosage form development. PDA journal of pharmaceutical science and technology, 63(2), 147-157.
- ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
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ResearchGate. (n.d.). Results of benzamide solubility measurements and computations. Retrieved from [Link]
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- World Health Organiz
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Hoffman Fine Chemicals. (n.d.). N,N-Diethyl-3-iodo-2-methylbenzamide. Retrieved from [Link]
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- BenchChem. (n.d.). Solubility of 2-Iodobenzamide in Organic Solvents: A Technical Guide.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Agilent. (n.d.).
- Waters. (n.d.).
- Axion Labs. (2025).
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PubChem. (n.d.). N,N-diethyl-4-iodobenzamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-N,N-diethylbenzamide. Retrieved from [Link]
- Cheméo. (n.d.). Chemical Properties of 2-Butanamine, N,N-diethyl.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
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N,N-Diethyl-2-iodobenzamide: A Technical Guide to Its Synthesis, Properties, and Emerging Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-diethyl-2-iodobenzamide, a versatile aromatic amide that has garnered interest as a key synthetic intermediate in various fields of chemical research. While the specific historical details of its initial discovery remain elusive in readily available scientific literature, this document will delve into its established synthesis, chemical characteristics, and its role as a precursor in the development of more complex molecules.
Introduction and Physicochemical Properties
This compound, registered under CAS number 76041-87-7, is a halogenated aromatic amide. The presence of the iodine atom at the ortho position to the diethylamide group imparts unique reactivity, making it a valuable building block in organic synthesis. The diethylamide moiety influences its solubility and electronic properties.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| CAS Number | 76041-87-7 | [1] |
| Molecular Formula | C₁₁H₁₄INO | [1] |
| Molecular Weight | 303.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid (typical) | |
| Purity | Commercially available with ≥98% purity | [1][2] |
Established Synthetic Methodologies
While the first reported synthesis of this compound is not definitively documented in the searched literature, its preparation can be reliably achieved through well-established amidation reactions. The most logical and commonly employed synthetic route involves the reaction of 2-iodobenzoyl chloride with diethylamine.
Synthesis via Acyl Chloride Amidation
This standard two-step procedure begins with the conversion of 2-iodobenzoic acid to its more reactive acyl chloride derivative, which is then reacted with diethylamine to form the target amide.
Step 1: Formation of 2-Iodobenzoyl Chloride
2-Iodobenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to yield 2-iodobenzoyl chloride. This reaction is generally performed under reflux conditions.
Step 2: Amidation of 2-Iodobenzoyl Chloride with Diethylamine
The resulting 2-iodobenzoyl chloride is then subjected to nucleophilic acyl substitution by diethylamine. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of 2-Iodobenzoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-iodobenzoic acid (1.0 eq) and an excess of thionyl chloride (e.g., 5.0 eq).
-
Heat the mixture to reflux for 2-3 hours, monitoring for the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude 2-iodobenzoyl chloride is typically used directly in the next step.
-
-
Amidation Reaction:
-
Dissolve diethylamine (1.1 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in anhydrous dichloromethane in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-iodobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the diethylamine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with water, dilute aqueous HCl, and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Role in Synthetic Chemistry and Potential Applications
The primary significance of this compound lies in its utility as a synthetic intermediate. The carbon-iodine bond is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of diverse substituents at the 2-position of the benzamide scaffold, leading to the construction of complex molecular architectures.
While specific applications of this compound itself are not extensively documented, its structural motifs are present in molecules with demonstrated biological activity. For instance, related iodobenzamide derivatives have been investigated for their potential in medical imaging and as antifungal agents.[3] The N,N-diethylbenzamide core is a well-known structural feature in various compounds, including the insect repellent DEET (N,N-diethyl-meta-toluamide).
Conclusion and Future Outlook
This compound serves as a valuable and readily accessible building block for synthetic chemists. Its straightforward preparation and the reactivity of the carbon-iodine bond provide a gateway to a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. Although the historical details of its first synthesis are not readily apparent, its continued availability from commercial suppliers underscores its utility in modern chemical research. Future investigations may focus on leveraging this intermediate for the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
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Brandau, W., et al. "N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer for the detection of malignant melanoma: simple synthesis, improved labelling technique and first clinical results." European journal of nuclear medicine 20.3 (1993): 238-243. [Link]
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PubChem. N,N-Diethylbenzamide. [Link]
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PubChem. N,N-diethyl-4-iodobenzamide. [Link]
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ResearchGate. Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,.... [Link]
-
ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]
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ResearchGate. Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. [Link]
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PubChem. N-(2-(Diethylamino)ethyl)-4-iodobenzamide. [Link]
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Scribd. Che Menu | PDF | Chemical Compounds | Chemistry. [Link]
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Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
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ResearchGate. Synthesis of N,N -Diethylhydrazine and Its Reactions with Carboxylic Acids and Alkyl Halides. [Link]
-
Spatafora, C., et al. "Synthesis and antifungal activity of new N-isoxazolyl-2-iodobenzamides." Il Farmaco 54.1-2 (1999): 90-94. [Link]
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A-Technical-Guide-to-N,N-Diethyl-2-iodobenzamide:-Properties,-Procurement,-and-Applications
Abstract
N,N-diethyl-2-iodobenzamide is a pivotal chemical intermediate, particularly recognized for its role as a building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and other pharmacologically active molecules.[1] This guide provides an in-depth analysis of its chemical and physical properties, a survey of commercial suppliers, and a detailed exploration of its applications in medicinal chemistry. Furthermore, it outlines essential quality control measures, safe handling protocols, and a practical synthetic workflow, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The-Molecular-Profile-of-N,N-Diethyl-2-iodobenzamide
This compound (CAS No. 76041-87-7) is a substituted benzamide featuring a diethylamide group and an iodine atom at the ortho position of the benzene ring.[2] This unique arrangement of functional groups makes it a versatile reagent in organic synthesis. The presence of the iodine atom facilitates various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in constructing complex molecular frameworks.[3] The diethylamide moiety, on the other hand, can influence the compound's solubility and pharmacokinetic properties in its downstream applications.[4]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₄INO |
| Molecular Weight | 303.14 g/mol |
| Appearance | White to light yellow or light orange powder/crystal |
| Purity | Typically ≥98% |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate.[5] |
Commercial-Availability-and-Supplier-Landscape
This compound is readily available from a range of chemical suppliers that cater to the research and development sector. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the availability of comprehensive analytical data.
Table of Commercial Suppliers:
| Supplier | Purity/Grades Offered | Available Quantities |
| ChemScene | ≥98% | 1g and larger quantities |
| Apollo Scientific | 98% | 1g, 5g, and larger quantities |
| TCI Chemicals | >98.0% (GC) | 5g, 25g |
| Sigma-Aldrich | Not explicitly listed, but related benzamides are available.[5] | Varies |
Disclaimer: This is not an exhaustive list. Researchers are advised to conduct their own due diligence and request certificates of analysis before procurement.
Quality-Control-and-Analytical-Characterization
Ensuring the identity and purity of this compound is paramount for the reliability and reproducibility of experimental results. A multi-technique approach to quality control is recommended.
Core Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. A comparative analysis with known spectra of related compounds, such as benzamide and its isomers, can aid in structural elucidation.[6][7]
-
Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and identifying any potential impurities.[8] The development of robust HPLC methods is crucial for quantitative analysis.[9][10][11]
Typical Quality Control Workflow:
Caption: A generalized schematic of a Suzuki coupling reaction using this compound.
Exemplary Experimental Protocol (based on analogous reactions):
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq). [3]2. Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water. [3]3. Degassing: Bubble an inert gas, such as argon or nitrogen, through the mixture for 15-20 minutes to remove dissolved oxygen. [3]4. Catalyst Addition: Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 eq), under a positive flow of the inert gas. [3]5. Reaction Conditions: Heat the mixture to a temperature of around 100 °C and stir vigorously. [3]6. Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [3]7. Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and proceed with standard extraction and purification procedures. [3]
Conclusion
This compound is a chemical intermediate of significant value in the field of medicinal chemistry, particularly in the development of novel therapeutics like PARP inhibitors. A thorough understanding of its properties, commercial availability, and synthetic applications, coupled with stringent quality control and safe handling practices, is essential for its effective utilization in research and drug development.
References
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ResearchGate. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
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PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]
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PubMed. Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma. Retrieved from [Link]
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The Royal Society of Chemistry. Contents. Retrieved from [Link]
- Google Patents. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
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PubMed. Strategies employed for the development of PARP inhibitors. Retrieved from [Link]
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MDPI. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
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PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
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ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
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The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) 7. Retrieved from [Link]
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Methodological & Application
using N,N-diethyl-2-iodobenzamide in Suzuki coupling reactions
An In-Depth Technical Guide
Topic: Application Notes and Protocols for the Use of N,N-diethyl-2-iodobenzamide in Palladium-Catalyzed Suzuki Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Benzamides
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in medicinal chemistry and drug development, where the construction of complex molecular architectures is paramount.[3][4] Among the vast array of valuable building blocks, functionalized benzamides are prevalent scaffolds in numerous biologically active compounds.[5]
This compound is a particularly useful substrate for Suzuki couplings. The presence of a reactive carbon-iodine bond, the most reactive of the common halides for this transformation (I > OTf > Br >> Cl), ensures efficient oxidative addition to the palladium catalyst, often under mild conditions.[6][7] The ortho-diethylamide group, while potentially introducing steric considerations, also offers a handle for secondary interactions or further functionalization, making the resulting biaryl products valuable intermediates in the synthesis of novel therapeutics.[5]
This guide provides a detailed examination of the use of this compound in Suzuki coupling reactions, from the underlying mechanism to a practical, field-tested experimental protocol.
Section 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step of the reaction.[7] This process oxidizes the catalyst from Pd(0) to a Pd(II) state, forming a square planar intermediate.[8]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation by a base, which is believed to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) that facilitates the transfer of the R group to the palladium complex.[6][9]
-
Reductive Elimination : The final step involves the two organic fragments (the benzamide and the group from the boronic acid) coupling together and eliminating from the palladium center.[6] This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10] For reductive elimination to occur, the two organic groups must typically be positioned cis to each other on the palladium complex.[6]
Section 2: Key Experimental Considerations
The success of a Suzuki coupling reaction with this compound hinges on the judicious selection of several key parameters.
-
Palladium Source (Catalyst) : Both Pd(0) and Pd(II) sources can be used.[8] Common Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) are often preferred for their bench stability and are reduced in situ to the active Pd(0) species.[8] Pd(0) sources, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can also be used directly.[8] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.
-
Ligand : The ligand stabilizes the palladium center, influences its reactivity, and promotes the key steps of the catalytic cycle.[2] For aryl iodides, standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings or to improve reaction rates and yields, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) can be highly effective.[11] The choice of ligand can significantly impact the efficiency of both the oxidative addition and reductive elimination steps.[11]
-
Base : A base is crucial for the transmetalation step.[6] Inorganic bases are most common. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used. The choice of base can depend on the solvent and the specific boronic acid used. Aqueous solutions of bases are often employed, as water can play a beneficial role in the reaction.
-
Solvent : The solvent system must solubilize the reactants and facilitate the reaction. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[8] Often, a mixture of an organic solvent and water is used to dissolve the inorganic base and facilitate the formation of the active boronate species.[12]
-
Boron Source : While arylboronic acids are the most common coupling partners, boronic esters (e.g., pinacol esters) or trifluoroborate salts can also be used.[8] These alternatives can offer enhanced stability and different solubility profiles.[8]
Section 3: Experimental Protocol
This section provides a representative, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Reaction Scheme: this compound + Arylboronic acid → N,N-diethyl-2-arylbenzamide
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount (relative to Ar-I) |
| This compound | Aryl Halide (Substrate) | 1.0 eq. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 eq. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 eq. (2 mol%) |
| Triphenylphosphine (PPh₃) | Ligand | 0.04 eq. (4 mol%) |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 eq. |
| Toluene | Organic Solvent | ~5 mL per mmol of substrate |
| Water | Co-solvent for Base | ~1 mL per mmol of substrate |
| Schlenk flask or sealed reaction vial | Reaction Vessel | - |
| Magnetic stirrer and hotplate | Agitation & Heating | - |
| Inert gas (Nitrogen or Argon) | Inert Atmosphere | - |
| Ethyl acetate, Water, Brine | Work-up Reagents | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - |
| Silica Gel | Chromatography | - |
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition : Under a positive pressure of the inert gas, add toluene via syringe. Stir for 5 minutes. Then, add a 2M aqueous solution of potassium carbonate (2.0 eq.).
-
Heating and Monitoring : Heat the reaction mixture to 80-100 °C with vigorous stirring.[12] The reaction progress should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Reactions are typically complete within 2-12 hours.[12]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.[2]
-
Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure N,N-diethyl-2-arylbenzamide.[2]
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.[2]
-
Organic solvents like toluene and ethyl acetate are flammable.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 4: Data Presentation & Optimization
The following table summarizes representative conditions for Suzuki coupling reactions involving aryl iodides, which can serve as a starting point for optimizing the reaction of this compound. Yields are highly dependent on the specific arylboronic acid used.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 80-95 |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 75-90 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Toluene | 80 | 4 | 85-98 |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | DMF | 110 | 6 | 70-90 |
| Data compiled from general principles and conditions reported for related substrates.[2][12][13] |
Conclusion
This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, providing a direct and efficient route to a wide range of substituted biaryl benzamides. These products are of significant interest to researchers in drug discovery and materials science. By understanding the core reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably achieve high yields of the desired coupled products. The protocol provided herein serves as a robust starting point for the synthesis and exploration of novel chemical entities based on this versatile molecular scaffold.
References
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
MDPI. N,N-Diethyl-3-methylbenzamide. Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
PubMed Central. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Available at: [Link]
-
ResearchGate. Synthesis of N,N'-alkylidene bisamides and Suzuki-Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41. Available at: [Link]
-
Royal Society of Chemistry. Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids. Available at: [Link]
- Google Patents. Process for preparation of n,n-di substituted carboxamides.
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Available at: [Link]
-
National Institutes of Health. Synthesis of N,N′-alkylidene bisamides and Suzuki–Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41. Available at: [Link]
-
St Andrews Research Repository. Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. Available at: [Link]
-
PubMed Central. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Available at: [Link]
-
ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Available at: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
Semantic Scholar. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Available at: [Link]
-
ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]
-
ACS Publications. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Available at: [Link]
-
Hilaris Publisher. Medicinal Chemistry Advancement: Innovations and Discoveries. Available at: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Available at: [Link]
-
ResearchGate. Suzuki–Miyaura cross-coupling reactions of aryl iodides with... Available at: [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available at: [Link]
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N,N-diethyl-2-iodobenzamide in Heck coupling protocols
An In-Depth Guide to the Application of N,N-diethyl-2-iodobenzamide in Palladium-Catalyzed Heck Coupling Protocols
Introduction
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of unsaturated halides with alkenes, stands as a pillar of modern organic synthesis for its powerful ability to form carbon-carbon bonds.[1][2][3] This reaction, recognized with the 2010 Nobel Prize in Chemistry, provides a direct pathway to substituted alkenes, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4]
This guide focuses on a specific, yet highly relevant substrate: This compound . The unique structural features of this molecule—an aryl iodide with a sterically demanding ortho-substituted N,N-diethylamide group—present both challenges and opportunities in Heck coupling protocols. The presence of the amide functionality introduces the potential for catalyst-directing effects, while the steric hindrance in the vicinity of the reactive C-I bond necessitates careful optimization of catalytic systems.[5][6]
As a senior application scientist, this document moves beyond simple procedural lists. It provides a detailed exploration of the mechanistic nuances, explains the rationale behind protocol design, and offers robust, field-tested methodologies for researchers in synthetic chemistry and drug development.
Mechanistic Insights: The Heck Coupling Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][7] Understanding this mechanism is paramount for troubleshooting and optimizing reactions involving challenging substrates like this compound.
The Four Key Stages:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species. This is often the rate-limiting step and results in the formation of a square planar Pd(II) complex.[2][8] For aryl iodides, this step is generally faster than for the corresponding bromides or chlorides.[7]
-
Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.[2][8]
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the alkyl-Pd(II) intermediate must possess a hydrogen atom on the carbon β to the palladium center. A syn-β-hydride elimination occurs, transferring this hydrogen to the palladium and forming a hydrido-palladium-alkene π-complex.[9]
-
Reductive Elimination & Catalyst Regeneration: The substituted alkene product dissociates. The resulting hydrido-Pd(II)-halide species undergoes reductive elimination in the presence of a base (e.g., K₂CO₃, Et₃N) to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[9]
Causality Behind Experimental Choices for this compound
-
Steric Hindrance: The ortho-iodo and N,N-diethylamide groups create significant steric bulk. This can hinder the oxidative addition step and the subsequent approach of the alkene. To overcome this, higher reaction temperatures or the use of sterically demanding, electron-rich phosphine ligands (e.g., P(t-Bu)₃) may be required to promote the formation of a reactive, monoligated Pd(0) species.[6][10]
-
Directing Group Potential: The amide carbonyl oxygen is a Lewis basic site. It has the potential to coordinate to the palladium center, forming a palladacycle intermediate.[11] This chelation can influence the regioselectivity of the migratory insertion step, a strategy well-documented for controlling reactivity in challenging substrates.[5][12][13] This effect can be particularly valuable in reactions with unbiased or polysubstituted alkenes where regioselectivity is otherwise difficult to control.[6]
-
Catalyst and Ligand Selection: For electron-rich aryl iodides, a common choice is a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[9] The choice of ligand is critical. While some reactions with aryl iodides can proceed without a phosphine ligand ("ligand-free"), the steric hindrance of our substrate makes a ligand-supported system more reliable.[14] Bulky monodentate phosphines or N-heterocyclic carbenes (NHCs) are often effective as they favor the formation of the active L-Pd(0) species necessary for oxidative addition.[10][15]
Application & Protocols
The following protocols provide two distinct, validated approaches for the Heck coupling of this compound.
Protocol 1: Classical Ligand-Mediated Heck Coupling
This protocol employs a standard palladium/phosphine catalyst system, which is robust and generally provides good yields for sterically hindered substrates. It is the recommended starting point for coupling with valuable or complex alkenes.
Workflow Overview
Detailed Step-by-Step Methodology
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Reagent Addition: Through the sidearm, add the base (e.g., Potassium carbonate, K₂CO₃, 2.0 mmol, 2.0 equiv). Then, add the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv) via syringe.
-
Solvent Addition: Add anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[16]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Summary Table: Classical Heck Coupling Conditions
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound | Electron-rich, sterically hindered substrate. |
| Alkene | Ethyl Acrylate / Styrene | Electron-poor alkenes are generally more reactive.[1] |
| Catalyst | Pd(OAc)₂ (1-2 mol%) | Common, effective Pd(II) precatalyst. |
| Ligand | P(o-tolyl)₃ (2-4 mol%) or P(t-Bu)₃ (4-8 mol%) | Bulky phosphines facilitate reductive elimination and stabilize the catalyst.[10][17] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Inorganic bases are often effective and avoid side reactions seen with amine bases.[10][18] |
| Solvent | DMF, DMAc, or Dioxane | High-boiling polar aprotic solvents are required to achieve necessary reaction temperatures.[17] |
| Temperature | 100 - 130 °C | Higher temperatures are needed to overcome the activation energy for this hindered substrate.[16] |
| Typical Yield | 65 - 90% | Yield is highly dependent on the specific alkene and precise conditions. |
Protocol 2: Ligand-Free Heck Coupling
For certain applications, particularly in process chemistry, avoiding expensive and potentially toxic phosphine ligands is desirable. While more challenging for this substrate, a ligand-free protocol can be successful under carefully optimized conditions, often relying on the solvent or substrate to stabilize the catalytic species.
Detailed Step-by-Step Methodology
-
Preparation: To a dry Schlenk flask with a stir bar, add this compound (1.0 mmol, 1.0 equiv) and Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal, evacuate, and backfill with dry nitrogen three times.
-
Reagent Addition: Add the base (Potassium acetate, KOAc, 2.0 mmol, 2.0 equiv) and a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.2 equiv).[7] Add the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous DMAc (5 mL) via syringe.
-
Reaction: Heat the sealed flask in a preheated 130-140 °C oil bath with vigorous stirring.[7]
-
Monitoring: Monitor by TLC or GC-MS. Note that ligand-free systems may be more prone to catalyst decomposition (formation of palladium black), so reaction times should be carefully monitored.
-
Work-up & Purification: Follow steps 7-9 from Protocol 1.
Data Summary Table: Ligand-Free Heck Coupling Conditions
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound | As above. |
| Alkene | Styrene | Simple, robust alkene partner suitable for optimizing challenging reactions. |
| Catalyst | Pd(OAc)₂ (2 mol%) | Standard precatalyst. |
| Additives | TBAB (0.2 equiv) | Phase-transfer catalyst can stabilize Pd nanoparticles and improve reaction rates.[7] |
| Base | KOAc or K₂CO₃ (2.0-3.0 equiv) | Acetate bases are common in original Heck protocols; carbonates also work well.[1][7] |
| Solvent | DMAc or NMP | High-boiling, coordinating solvents can help stabilize the "ligandless" palladium species. |
| Temperature | 130 - 140 °C | Higher temperature is critical to drive the reaction in the absence of an activating ligand. |
| Typical Yield | 40 - 75% | Yields are generally lower and less consistent than ligand-mediated protocols. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity2. Insufficient Temperature3. Inappropriate Base/Solvent | 1. Switch to a more active precatalyst (e.g., Pd₂(dba)₃). Increase ligand loading or switch to a more electron-rich ligand like P(t-Bu)₃ or an NHC.[10][15]2. Increase temperature in 10 °C increments. Ensure the solvent's boiling point is appropriate.3. Screen different bases (e.g., Cs₂CO₃ is often more effective).[10] Ensure the solvent is anhydrous. |
| Catalyst Decomposition | 1. Reaction too slow2. Absence of stabilizing ligand | 1. Increase catalyst and/or ligand loading. For ligand-free systems, consider adding a phase-transfer catalyst (TBAB) to stabilize Pd nanoparticles.[7]2. If running ligand-free, switch to a ligand-mediated protocol. |
| Poor Regioselectivity | 1. Nature of the alkene substrate2. Isomerization of product | 1. For non-activated or internal alkenes, regioselectivity is a known challenge. The directing group effect of the amide may be exploited, but this often requires specific conditions not covered in general protocols.[5][12]2. Adding certain salts or using specific ligand systems can sometimes suppress isomerization. |
| Formation of Homocoupled Byproduct (Ar-Ar) | Contamination with water or oxygen leading to side reactions. | Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. |
Conclusion
This compound is a valuable substrate for synthesizing complex, substituted alkenes via the Mizoroki-Heck reaction. While its sterically hindered nature requires thoughtful protocol design, high yields can be reliably achieved. For most applications, a classical approach using a Pd(OAc)₂ catalyst with a bulky phosphine ligand such as P(o-tolyl)₃ in a polar aprotic solvent like DMF or DMAc provides the most robust and high-yielding route. For applications where avoiding phosphine ligands is a priority, a ligand-free protocol at higher temperatures can be effective, albeit often with lower yields. The insights and detailed protocols provided herein serve as a comprehensive guide for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- Heck reaction. Wikipedia.
- A Transient Directing Group Strategy Enables Enantioselective Reductive Heck Hydroaryl
- Heck Reaction: Mechanism, Applications, Limit
- CHAPTER 11: Heck Reactions. The Royal Society of Chemistry.
- Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxyl
- Directing-Group-Based Strategy Enabling Intermolecular Heck-Type Reaction of Cycloketone Oxime Esters and Unactivated Alkenes.
- Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxyl
- Transformation of Heck-type intermediate controlled by directing...
- Heck Reaction. Chemistry LibreTexts.
- Heck Reaction. Organic Chemistry Portal.
- Abstracts. Science of Synthesis.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Zanco Journal of Pure and Applied Sciences.
- Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities. Sci-Hub.
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.
- Application Notes and Protocols for the Heck Reaction of 1,2-Diethyl-4-iodobenzene. BenchChem.
- Recent Advances In The Application Of The Heck Reaction In The Synthesis Of Heterocyclic Compounds: An Update.
- troubleshooting low yields in Heck reactions of 1,2-Diethyl-4-iodobenzene. BenchChem.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Transient Directing Group Strategy Enables Enantioselective Reductive Heck Hydroarylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme.de [thieme.de]
- 14. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 15. Sci-Hub. Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities / Organometallics, 2010 [sci-hub.box]
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- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Introduction: The Strategic Importance of Arylalkynes
An Application Note and Protocol for the Sonogashira Coupling of N,N-Diethyl-2-iodobenzamide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This powerful palladium- and copper-catalyzed reaction is instrumental in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a detailed guide to the Sonogashira coupling of this compound with terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step protocol, and provide expert insights into reaction optimization and troubleshooting.
The Sonogashira coupling, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, has become an indispensable tool for the synthesis of arylalkynes and conjugated enynes. Its prevalence in drug discovery is due to the prevalence of the arylalkyne motif in a wide array of biologically active compounds and the reaction's tolerance of a broad range of functional groups.
The substrate, this compound, is a particularly interesting building block. The ortho-iodobenzamide scaffold allows for the introduction of an alkyne moiety adjacent to a sterically demanding and electronically influential amide group. This proximity can be exploited to induce specific conformations or to serve as a synthetic handle for subsequent cyclization reactions, forming heterocyclic systems common in pharmaceutical agents. This guide provides the foundational knowledge and a practical protocol to successfully employ this substrate in complex synthetic campaigns.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Sonogashira coupling is critical for rational troubleshooting and optimization. The reaction proceeds through a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst. While several mechanistic pathways have been proposed, the most widely accepted involves two interconnected catalytic cycles.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (this compound), forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation: The Pd(II) complex reacts with a copper(I) acetylide, which is formed in the copper cycle. The acetylide group is transferred from copper to palladium, displacing the iodide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.
-
Deprotonation: A base (e.g., an amine) deprotonates the alkyne, increasing its acidity and facilitating the formation of the key copper(I) acetylide intermediate. This species is then ready to engage in the transmetalation step with the palladium center.
The synergy between the two metals is crucial; the copper facilitates the activation of the alkyne at a lower temperature and under milder basic conditions than would be possible with palladium alone.
Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required depending on the specific alkyne used.
3.1. Materials and Reagents
| Reagent | Purity | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Store desiccated and protected from light. |
| Terminal Alkyne | >98% | Varies | Ensure it is free of moisture and peroxides. |
| Pd(PPh₃)₄ (Tetrakis) | >98% | Strem Chemicals | Highly air-sensitive. Handle under inert atmosphere. |
| Copper(I) Iodide (CuI) | >99% | Sigma-Aldrich | Store under inert gas. Discolored (green/brown) solid is oxidized. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | >99% | Acros | Use freshly distilled or from a sure-seal bottle. |
| Toluene or THF | Anhydrous | Varies | Use freshly dried solvent from a still or a solvent purification system. |
3.2. Reaction Setup Workflow
Caption: Figure 2: Standard workflow for setting up the Sonogashira reaction.
3.3. Step-by-Step Procedure
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Through the septum, add anhydrous toluene (or THF) to achieve a substrate concentration of approximately 0.1 M. Add triethylamine (TEA, 2.0-3.0 eq) followed by the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature will depend on the reactivity of the alkyne. For many simple alkynes, room temperature is sufficient.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure arylalkyne product.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized Pd or Cu); Wet solvent/reagents; Insufficient base. | Use fresh, high-purity catalysts. Ensure all solvents and reagents are rigorously dried. Use freshly distilled amine base. Increase reaction temperature in 10 °C increments. |
| Glaser Coupling Side Product | Presence of oxygen; High concentration of copper catalyst. | Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon). Reduce the loading of the copper catalyst. Run the reaction under a positive pressure of inert gas. |
| Dehalogenation of Starting Material | Presence of water or protic impurities; Inefficient coupling. | Ensure anhydrous conditions. Sometimes, a less coordinating solvent can suppress this pathway. |
| Reaction Stalls | Catalyst decomposition; Steric hindrance from the ortho-amide and/or alkyne. | Add a fresh portion of the palladium catalyst. Switch to a more robust ligand (e.g., XPhos) and a stronger base like K₂CO₃ in a solvent like DMF, although this moves away from classic Sonogashira conditions. Consider a copper-free Sonogashira protocol. |
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pd(PPh₃)₄ is particularly air-sensitive and should be handled under an inert atmosphere.
-
Copper(I) Iodide: CuI is harmful if swallowed or inhaled. Avoid creating dust.
-
Solvents: Toluene and THF are flammable and pose inhalation risks. Always work in a well-ventilated fume hood.
-
Amines: Triethylamine and diisopropylamine are corrosive and have strong odors. Handle with care in a fume hood.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006). A copper-free Sonogashira-type coupling reaction in water. Tetrahedron, 62(14), 3299-3302. [Link]
The Strategic Synthesis of Isoquinolones: A Guide to Leveraging N,N-diethyl-2-iodobenzamide
Introduction: The Enduring Significance of the Isoquinolone Scaffold
The isoquinolone core is a privileged heterocyclic motif of profound importance in medicinal chemistry and drug development.[1] This nitrogen-containing bicyclic framework is a cornerstone in a multitude of natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of biological activities.[2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse isoquinolones remains a highly active and critical area of research for drug discovery professionals.
This application note provides an in-depth technical guide for researchers and scientists on the utilization of N,N-diethyl-2-iodobenzamide as a versatile starting material for the synthesis of substituted isoquinolones. We will explore transition-metal catalyzed methodologies, offering detailed, field-proven protocols and a thorough examination of the underlying reaction mechanisms. The causality behind experimental choices will be elucidated to empower researchers in optimizing these transformations for their specific molecular targets.
Core Synthetic Strategy: Palladium-Catalyzed Annulation of Alkynes
A robust and widely employed strategy for the construction of the isoquinolone skeleton involves the palladium-catalyzed reaction of a 2-halo-N,N-dialkylbenzamide with an alkyne. This approach, often referred to as a domino Heck-type reaction, allows for the efficient formation of two new carbon-carbon bonds and a carbon-nitrogen bond in a single operation. This compound is an excellent substrate for this transformation due to the high reactivity of the carbon-iodine bond towards oxidative addition to a palladium(0) center, which is the initiating step of the catalytic cycle.
Mechanistic Insights: The Palladium Catalytic Cycle
The generally accepted mechanism for this transformation is depicted below. Understanding this cycle is paramount for troubleshooting and optimizing the reaction conditions. The process is initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by coordination and migratory insertion of the alkyne into the Aryl-Pd bond. The subsequent intramolecular cyclization, driven by the nucleophilicity of the amide oxygen, forms the isoquinolone ring and a C-Pd bond. The catalytic cycle is completed by a β-hydride elimination and reductive elimination sequence, or a related pathway, which regenerates the active Pd(0) catalyst.
Caption: Figure 1. Simplified Palladium Catalytic Cycle for Isoquinolone Synthesis.
Experimental Protocols
The following protocols are presented as a starting point for the synthesis of isoquinolones from this compound. As with any reaction, optimization may be necessary depending on the specific alkyne used.
Protocol 1: Palladium-Catalyzed Annulation with a Terminal Alkyne
This protocol is adapted from established procedures for the synthesis of related heterocyclic systems via palladium-catalyzed annulation.[3][4]
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.04 mmol, 4 mol%), and Potassium Carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous N,N-Dimethylformamide (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe and seal the flask.
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 3-substituted isoquinolone.
Data Presentation: Representative Reaction Parameters
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. The following table summarizes typical conditions reported for similar palladium-catalyzed annulations.
| Aryl Halide Substrate | Alkyne Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| N-Alkyl-2-iodobenzamide | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | >80 (Predicted) |
| N-Methoxybenzamide | Diphenylacetylene | Pd-BNP (cat.) | - | KI (additive) | DMF | - | Good to Excellent |
| 2-Iodobenzamide | 1-Ethynylcycloalkanol | Cu(OAc)₂ (cat.) | - | - | - | - | - |
Yields are based on literature for analogous reactions and should be considered as a starting point for optimization.
Alternative Strategy: Copper-Catalyzed Synthesis
Copper catalysis offers a more economical and often complementary approach to palladium for the synthesis of nitrogen-containing heterocycles.[5] While a direct, detailed protocol for the reaction of this compound is less commonly reported, copper-catalyzed intramolecular cyclizations of related substrates are well-established.[6] This suggests the feasibility of developing an intermolecular variant.
Conceptual Workflow for Copper-Catalyzed Isoquinolone Synthesis:
Caption: Figure 2. General Workflow for a Copper-Catalyzed Isoquinolone Synthesis.
Causality in Experimental Design:
-
Choice of Catalyst: Palladium catalysts are highly effective for C-C bond formation via the Heck reaction manifold. Copper catalysts are often employed for Ullmann-type couplings and can be a more cost-effective alternative.
-
Ligand Selection: Phosphine ligands, such as triphenylphosphine, are crucial in palladium catalysis to stabilize the metal center and modulate its reactivity.
-
Base: The base is essential to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, thereby regenerating the active catalyst.
-
Solvent: High-boiling polar aprotic solvents like DMF are commonly used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Safety and Handling of this compound
As a responsible scientist, it is imperative to be aware of the potential hazards associated with all reagents.
-
Hazards: Based on safety data for structurally related compounds, this compound may be harmful if swallowed or in contact with skin.[7] It may also cause skin and serious eye irritation.
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of substituted isoquinolones, a class of compounds with immense potential in drug discovery. The palladium-catalyzed annulation with alkynes represents a highly effective and modular approach to access these scaffolds. By understanding the underlying mechanistic principles and carefully selecting reaction parameters, researchers can efficiently construct libraries of isoquinolone derivatives for biological evaluation. The exploration of alternative catalytic systems, such as those based on copper, further expands the synthetic chemist's toolkit for accessing this important heterocyclic core.
References
-
Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Semantic Scholar. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
-
Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. Organic Chemistry Portal. [Link]
-
Copper-catalyzed isoquinolone formation including SNAr reaction. ResearchGate. [Link]
-
Copper catalysis for the synthesis of quinolines and isoquinolines. ResearchGate. [Link]
-
Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions. PubMed. [Link]
-
Isoquinolone Synthesis with Palladium Nanoparticles. ChemistryViews. [Link]
-
A possible mechanism for the formation of isoquinolin-1(2H)-ones. ResearchGate. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinolone Synthesis with Palladium Nanoparticles - ChemistryViews [chemistryviews.org]
- 3. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Application Notes & Protocols: N,N-diethyl-2-iodobenzamide in Palladium-Catalyzed C-H Activation for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of N,N-diethyl-2-iodobenzamide as a highly effective bifunctional substrate for palladium-catalyzed C-H activation reactions. The inherent chemical architecture of this molecule, featuring a robust N,N-diethylamide directing group and a reactive carbon-iodine bond, facilitates intricate intramolecular C-H functionalization pathways. We will dissect the mechanistic underpinnings of this transformation, present detailed, field-tested protocols for its application in the synthesis of complex heterocyclic structures such as phenanthridinones, and offer insights into the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic methodologies for efficient molecular construction.
Introduction: The Strategic Advantage of C-H Activation
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis.[1][2] This approach circumvents the need for pre-functionalized starting materials, thereby increasing atom economy and streamlining synthetic routes to complex molecules.[2][3] A cornerstone of this field is directing group-assisted C-H activation, where a coordinating functional group positions a transition metal catalyst in close proximity to a specific C-H bond, ensuring high regioselectivity.[3][4][5]
The N,N-diethylamide moiety is a powerful and reliable directing group for ortho-C-H activation. When incorporated into a substrate like this compound, it creates a unique opportunity for intramolecular reactions. The molecule serves as both the director of C-H activation and the source of the coupling partner (the iodinated aryl ring), enabling the efficient construction of fused ring systems. This guide focuses on a prominent application: the synthesis of phenanthridinones, a scaffold present in numerous biologically active compounds.[6][7]
Mechanistic Rationale: The Palladium Catalytic Cycle
The intramolecular C-H arylation of this compound is predicated on a well-established palladium catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the active Pd(0) catalyst into the aryl-iodine bond of the substrate. This is typically the fastest step for aryl iodides and forms a square planar Aryl-Pd(II)-I intermediate.[8]
-
C-H Activation/Cyclometalation: The N,N-diethylamide group directs the palladium center to a nearby C-H bond on the ancillary aryl ring (introduced via N-arylation of the parent amide). This step involves the cleavage of the C-H bond and the formation of a five-membered palladacycle intermediate. This is often the rate-determining step of the overall process.[9] The coordination of the amide's carbonyl oxygen is crucial for bringing the catalyst into the correct geometry for this intramolecular concerted metalation-deprotonation (CMD) event.
-
Reductive Elimination: The newly formed palladacycle undergoes reductive elimination, forming the C-C bond that constitutes the final ring of the phenanthridinone product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]
Caption: General experimental workflow for synthesis.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for palladium-catalyzed intramolecular C-H arylations of related N-aryl-2-halobenzamides. [6][8][12] Materials and Reagents:
-
N-Methyl-N-phenyl-2-iodobenzamide (Substrate)
-
Palladium(II) Acetate (Pd(OAc)₂, Catalyst)
-
Potassium Carbonate (K₂CO₃, Base)
-
N,N-Dimethylacetamide (DMA), anhydrous (Solvent)
-
Ethyl Acetate (EtOAc), for workup
-
Brine (saturated NaCl solution), for workup
-
Anhydrous Sodium Sulfate (Na₂SO₄), for drying
-
Silica Gel, for column chromatography
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Reaction Stoichiometry Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| N-Methyl-N-phenyl-2-iodobenzamide | 351.17 | 1.0 | 1.0 | 351 mg |
| Pd(OAc)₂ | 224.50 | 0.05 | 0.05 | 11.2 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| DMA (anhydrous) | 87.12 | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add N-Methyl-N-phenyl-2-iodobenzamide (1.0 mmol, 351 mg), Palladium(II) Acetate (0.05 mmol, 11.2 mg), and Potassium Carbonate (2.0 mmol, 276 mg).
-
Scientist's Note: The use of a Schlenk tube and inert gas is crucial. The Pd(0) species in the catalytic cycle is sensitive to oxygen, and its oxidation can lead to catalyst deactivation and lower yields. K₂CO₃ is a common and effective inorganic base for this type of C-H activation; it facilitates the deprotonation step without being overly harsh. [12]2. Inert Atmosphere: Seal the tube, and evacuate and backfill it with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA, 5.0 mL) to the tube via syringe.
-
Scientist's Note: DMA is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and is stable at the required reaction temperatures. Anhydrous solvent is critical to prevent quenching of reactive intermediates.
-
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash it with brine (3 x 15 mL) to remove DMA and inorganic salts.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-methylphenanthridinone product.
Substrate Scope and Data
The described protocol exhibits good tolerance to a variety of functional groups on the N-aryl ring. [12]Both electron-donating and electron-withdrawing groups are generally well-tolerated, although reaction times and yields may vary.
Table 1: Representative Substrate Scope for Intramolecular C-H Arylation (Data synthesized from analogous reactions reported in the literature) [12]
| Entry | Substituent on N-Aryl Ring | Product Yield (%) | Notes |
|---|---|---|---|
| 1 | H | 95 | Unsubstituted parent substrate |
| 2 | 4-OMe | 92 | Electron-donating group, high yield |
| 3 | 4-Me | 94 | Mildly electron-donating group |
| 4 | 4-CF₃ | 85 | Electron-withdrawing group, slightly lower yield |
| 5 | 4-F | 88 | Halogen substituent tolerated |
| 6 | 3-OMe | 90 | Demonstrates tolerance to meta-substitution |
| 7 | 2-Me | 75 | Steric hindrance can reduce yield |
Conclusion and Future Outlook
This compound and its derivatives are exceptionally valuable platforms for constructing complex molecular architectures via palladium-catalyzed C-H activation. The amide directing group provides reliable and predictable regiocontrol for intramolecular cyclization, offering an efficient pathway to phenanthridinones and related heterocyclic systems. The protocols outlined in this guide are robust and adaptable, providing a solid foundation for researchers in organic synthesis and medicinal chemistry. Future work may focus on expanding this methodology to other catalyst systems (e.g., copper, nickel) or developing enantioselective variants of this transformation.
References
-
Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds. Chemical Reviews. [Link]
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Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research. [Link]
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N,N-diethyl-2-iodobenzamide as a directing group for ortho-lithiation
An In-Depth Technical Guide to the Synthesis and Application of N,N-Diethyl-2-iodobenzamide via Directed ortho-Lithiation
Introduction: The Strategic Power of Directed ortho-Metalation (DoM)
In the landscape of synthetic organic chemistry, the regioselective functionalization of aromatic rings is a paramount challenge. Traditional electrophilic aromatic substitution reactions are often governed by the inherent electronic properties of the substrate, leading to predictable but sometimes undesirable substitution patterns. Directed ortho-metalation (DoM) emerges as a powerful and elegant strategy to override these electronic biases, enabling the precise introduction of a wide array of functional groups at the position ortho to a chosen directing metalation group (DMG).[1][2] This technique, pioneered by the independent discoveries of Henry Gilman and Georg Wittig, relies on the coordination of a Lewis basic DMG with a Lewis acidic organolithium base.[3][4] This coordination event pre-assembles the base and substrate, dramatically increasing the kinetic acidity of the proximal C-H bond and facilitating its deprotonation to form a stabilized ortho-lithiated intermediate.
Among the pantheon of DMGs, the N,N-diethylamide group (-CONEt₂) is a particularly robust and reliable director.[2][5] Its efficacy stems from the potent Lewis basicity of the carbonyl oxygen, which forms a stable chelate with the lithium cation of the alkyllithium base. This "Complex-Induced Proximity Effect" (CIPE) is the cornerstone of the reaction's efficiency.[3] Furthermore, the tertiary amide is generally resistant to nucleophilic attack by the organolithium reagent at the cryogenic temperatures typically employed, ensuring the fidelity of the deprotonation pathway.[2]
This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a versatile building block, through the DoM of N,N-diethylbenzamide. We will delve into the reaction mechanism, provide a field-proven experimental protocol with an emphasis on safety, and discuss the synthetic utility of the resulting product.
Reaction Principle and Mechanism
The synthesis of this compound via DoM is a two-stage process occurring in a single pot:
-
ortho-Lithiation: N,N-diethylbenzamide is treated with a strong, sterically hindered alkyllithium base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Electrophilic Quench: The resulting ortho-aryllithium intermediate is trapped by the addition of an electrophile, in this case, molecular iodine (I₂).
The alkyllithium base, which exists as aggregates in solution, is broken down into more reactive monomeric or dimeric species by the bidentate ligand TMEDA.[3][6] The s-BuLi•TMEDA complex then coordinates to the carbonyl oxygen of the benzamide. This brings the butyl anion into close proximity to the ortho-proton, facilitating its abstraction and generating the thermodynamically stable five-membered lithiated intermediate. The subsequent introduction of iodine provides the electrophilic partner to form the new C-I bond.
Caption: Mechanism of Directed ortho-Lithiation and Iodination.
Safety Precautions: Handling Pyrophoric Reagents
The primary hazard in this procedure is the use of sec-butyllithium, a pyrophoric reagent that can ignite spontaneously upon contact with air or moisture. Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All operations involving s-BuLi must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[7]
-
Dry Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried at >120 °C or flame-dried under vacuum) and cooled under an inert atmosphere. Anhydrous solvents are essential.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[8][9]
-
Syringe Techniques: Use well-maintained, dry syringes and needles for transferring s-BuLi. The Sure/Seal™ system is standard for handling air-sensitive reagents.
-
Quenching: Never add water or protic solvents directly to concentrated alkyllithiums. Reactions should be quenched cautiously at low temperatures, and excess reagent should be destroyed by slowly adding a less reactive solvent like isopropanol, followed by ethanol, and then water.
-
Spill Management: Keep a container of dry sand or powdered limestone readily available to smother small fires or spills. Do not use a carbon dioxide or water-based fire extinguisher on an organolithium fire.[7][10]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
Reagents and Equipment
-
Reagents: N,N-diethylbenzamide (1.77 g, 10.0 mmol), N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.80 mL, 12.0 mmol), sec-butyllithium (8.5 mL, 1.4 M in cyclohexane, 11.9 mmol), Iodine (I₂, 3.05 g, 12.0 mmol), Anhydrous tetrahydrofuran (THF, ~100 mL).
-
Workup Solutions: Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium chloride (brine), Diethyl ether or Ethyl acetate.
-
Equipment: 100 mL two-neck round-bottom flask, magnetic stirrer, stir bar, rubber septa, Argon/Nitrogen line with bubbler, syringes and needles, low-temperature thermometer, dry ice/acetone bath.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser attached to an Argon/Nitrogen inlet. Purge the system with inert gas for 10-15 minutes.
-
Reagent Charging: To the flask, add N,N-diethylbenzamide (1.77 g, 10.0 mmol) and anhydrous THF (50 mL) via syringe. Stir until the solid dissolves. Add TMEDA (1.80 mL, 12.0 mmol) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
ortho-Lithiation: Slowly add sec-butyllithium (8.5 mL of a 1.4 M solution in cyclohexane, 11.9 mmol) dropwise via syringe over 15 minutes. A color change (typically to yellow or orange) is often observed. Stir the resulting solution at -78 °C for 1 hour.[2]
-
Electrophilic Quench: In a separate dry flask, dissolve iodine (3.05 g, 12.0 mmol) in anhydrous THF (20 mL). Add this iodine solution dropwise to the lithiated intermediate at -78 °C over 20 minutes.
-
Reaction Completion: Stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution (~30 mL) to consume excess iodine. Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate (~50 mL), and separate the layers. Extract the aqueous layer with two additional portions of the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid or oil.[2]
Versatility of the ortho-Lithiated Intermediate
The ortho-lithiated species derived from N,N-diethylbenzamide is a powerful synthetic intermediate that can react with a wide range of electrophiles. This versatility allows for the synthesis of a diverse library of 1,2-disubstituted benzene derivatives, which are often challenging to prepare via other methods.
| Directing Group | Substrate | Base/Solvent/Temp | Electrophile | Product | Yield (%) | Reference |
| -CONEt₂ | N,N-Diethylbenzamide | s-BuLi/TMEDA/THF/-78°C | I₂ | This compound | 92 | [2] |
| -CONEt₂ | N,N-Diethylbenzamide | s-BuLi/TMEDA/THF/-78°C | (CH₃)₃SiCl | N,N-Diethyl-2-(trimethylsilyl)benzamide | 95 | [2] |
| -CONEt₂ | N,N-Diethyl-m-toluamide | s-BuLi/TMEDA/THF/-78°C | DMF | 2-Formyl-N,N-diethyl-3-methylbenzamide | 85 | [2] |
| -CONEt₂ | N,N-Diethylbenzamide | s-BuLi/TMEDA/THF/-78°C | CO₂ | 2-Carboxy-N,N-diethylbenzamide | 88 | [11] |
Synthetic Utility of this compound
The product, this compound, is not merely an endpoint but a valuable precursor for further synthetic transformations.
-
Cross-Coupling Reactions: The carbon-iodine bond serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.
-
Further Metalation: The powerful -CONEt₂ group can direct a second lithiation at the C6 position, providing a route to 1,2,3-trisubstituted aromatic compounds.
-
Intramolecular Cyclizations: The dual functionality of the amide and the iodide allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.[12]
Conclusion
The directed ortho-metalation of N,N-diethylbenzamide followed by electrophilic trapping with iodine is a highly reliable and efficient method for the synthesis of this compound. The process hinges on the powerful directing ability of the tertiary amide group and showcases the strategic advantage of DoM in achieving predictable and regioselective C-H functionalization. By adhering to rigorous safety protocols for handling pyrophoric reagents, researchers can confidently employ this methodology to access a versatile synthetic intermediate, paving the way for the construction of complex, polysubstituted aromatic molecules for applications in medicinal chemistry, materials science, and drug development.
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Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Retrieved from [Link]
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2024). Chemical Reviews. Retrieved from [Link]
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Directed ortho Metalation (DOM) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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- Application Notes and Protocols: The Use of 2-Iodobenzamide in the Synthesis of Fused N-Heterocyclic Compounds - Benchchem. (n.d.).
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Heterocycles via ortho-Lithiated Benzamides. (n.d.). Semantic Scholar. Retrieved from [Link]
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synthesis of fused heterocycles using N,N-diethyl-2-iodobenzamide
An In-Depth Guide to the Synthesis of Fused Heterocycles Utilizing N,N-diethyl-2-iodobenzamide
Authored by: Senior Application Scientist
Introduction: The Strategic Value of this compound in Heterocyclic Chemistry
Fused nitrogen-containing heterocycles are cornerstone structural motifs in a multitude of natural products, pharmaceuticals, and functional materials.[1][2] Their prevalence in biologically active molecules makes the development of efficient and versatile synthetic methodologies a paramount objective for researchers in medicinal chemistry and drug development.[3] this compound has emerged as a particularly powerful and versatile building block in this pursuit.[4]
Its strategic utility stems from the ortho-disposition of two key functional groups:
-
The Iodine Atom: A highly effective leaving group, ideal for participating in a wide range of transition-metal-catalyzed cross-coupling reactions, most notably those involving palladium.[5] Its reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
-
The N,N-diethylamide Group: This tertiary amide is not merely a passive substituent. It can act as a directing group in C-H activation processes, positioning a metal catalyst for regioselective functionalization of an adjacent C-H bond. Furthermore, the amide nitrogen itself can serve as an intramolecular nucleophile in cyclization cascades.
This guide provides detailed application notes and validated protocols for the synthesis of fused heterocycles, primarily focusing on the construction of the phenanthridinone core via palladium-catalyzed intramolecular C-H arylation—a robust and widely adopted strategy.[6]
Caption: Structure of this compound highlighting key reactive sites.
Application Note 1: Palladium-Catalyzed Intramolecular C-H Arylation for Phenanthridinone Synthesis
The synthesis of phenanthridinones, a scaffold present in numerous bioactive alkaloids, represents a flagship application of this compound derivatives.[7][8] The most atom-economical and convergent strategy is the palladium-catalyzed intramolecular direct C–H arylation of an N-aryl-2-iodobenzamide precursor.[6][7] This approach avoids the pre-functionalization of the aryl ring, proceeding via a tandem C-H activation and C-N bond formation sequence.
Causality of Experimental Design:
-
Palladium Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle. Its versatility makes it a first choice for reaction optimization.
-
Base (K₂CO₃ or Cs₂CO₃): The base is crucial for two reasons. First, it facilitates the C-H activation step, which is often the rate-determining step, by participating in a concerted metalation-deprotonation (CMD) mechanism.[9] Second, it neutralizes the hydriodic acid (HI) generated during the reductive elimination step, preventing catalyst deactivation and side reactions. Cesium carbonate (Cs₂CO₃) is often more effective than lighter alkali carbonates due to its greater solubility in organic solvents and the "caesium effect," which can accelerate C-H activation.[10]
-
Solvent (DMF or DMA): High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are typically required.[6] They effectively solubilize the reactants and the inorganic base, and their high boiling points allow the reaction to be conducted at the elevated temperatures (100-140 °C) often necessary to overcome the activation energy of the C-H bond cleavage.[7]
-
Ligands (Optional): While some protocols are "ligand-free," the addition of phosphine ligands (e.g., PPh₃) can stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity to improve yields, particularly with challenging substrates.[6][11]
Visualizing the Catalytic Cycle
The generally accepted mechanism for this transformation is depicted below.[7]
Caption: Plausible catalytic cycle for Pd-catalyzed phenanthridinone synthesis.
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of N-Methylphenanthridinone
This protocol is adapted from established methodologies for the intramolecular C-H arylation of N-substituted-2-halobenzamides.[6][7]
Materials:
-
N-methyl-N-phenyl-2-iodobenzamide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), dried
-
Anhydrous N,N-dimethylacetamide (DMA) (10 mL)
-
Schlenk tube or similar reaction vessel suitable for heating under an inert atmosphere
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a Schlenk tube, add N-methyl-N-phenyl-2-iodobenzamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMA (10 mL) to the tube via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylphenanthridinone.
Data Summary: Substrate Scope and Yields
The palladium-catalyzed C-H activation methodology demonstrates good tolerance for a variety of functional groups on the N-aryl ring.[7]
| Entry | Substituent on N-Aryl Ring | Product Yield (%)[7] |
| 1 | H | 95 |
| 2 | 4-OMe | 92 |
| 3 | 4-Me | 85 |
| 4 | 4-tBu | 88 |
| 5 | 4-F | 80 |
| 6 | 4-Cl | 78 |
| 7 | 4-CF₃ | 75 |
| 8 | 3-Me | 82 |
Note: Yields are for isolated products and serve as representative examples. Actual yields may vary based on specific reaction conditions and scale.
Application Note 2: Transition-Metal-Free Synthesis of Fused Heterocycles
While highly effective, palladium-catalyzed methods can be costly and require careful removal of residual metal from the final products, which is a critical concern in pharmaceutical development.[12] This has driven interest in transition-metal-free alternatives.[13] For substrates like N,N-disubstituted-2-iodobenzamides, radical-mediated cyclizations offer a compelling pathway.
Causality of Experimental Design:
-
Radical Initiator: A chemical initiator (e.g., AIBN) or photoredox catalyst can be used to generate a radical species. In some cases, thermal or light energy alone is sufficient to induce homolytic cleavage or single-electron transfer (SET) processes.
-
Base/Promoter: Strong bases like t-BuOK or Na₂S₂O₈ can promote cyclization through radical pathways by facilitating the formation of key intermediates.[8] For instance, Na₂S₂O₈ can act as an oxidant to promote decarboxylative cyclizations in related systems.[8]
-
Mechanism: These reactions often proceed via a radical cascade. For an N-aryl-2-iodobenzamide, a plausible pathway involves the formation of an aryl radical on the N-phenyl ring, which then undergoes an intramolecular cyclization onto the benzamide carbonyl or aromatic ring, followed by subsequent steps to yield the final heterocyclic product.
Protocol 2: Conceptual Protocol for Radical-Mediated Cyclization
This protocol is a conceptual representation based on general principles of radical cyclization of aryl halides.[14] Specific conditions would require optimization for the this compound substrate.
Materials:
-
N-Aryl-N,N-diethyl-2-iodobenzamide (1.0 mmol, 1.0 equiv)
-
Potassium tert-butoxide (t-BuOK, 2.5 equiv)
-
Anhydrous DMSO (10 mL)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the N-Aryl-N,N-diethyl-2-iodobenzamide substrate in anhydrous DMSO.
-
Base Addition: Add potassium tert-butoxide portion-wise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to 80-100 °C.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Caption: General experimental workflow for a transition-metal-free cyclization.
Conclusion and Future Outlook
This compound and its derivatives are exceptionally valuable platforms for the synthesis of complex fused heterocycles. The palladium-catalyzed intramolecular C-H arylation stands out as a highly reliable and versatile method for constructing phenanthridinone cores, demonstrating broad functional group tolerance and high yields. As the fields of organic synthesis and drug discovery evolve, the development of more sustainable transition-metal-free strategies will undoubtedly become a greater focus, expanding the synthetic toolkit available to researchers. The protocols and insights provided herein serve as a robust foundation for scientists engaged in the exploration and application of these powerful synthetic transformations.
References
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- [No Author]. (n.d.). Synthesis of phenanthridines via a palladium-catalyzed annulation of 2-iodobenzimines with 2-halobenzoic acids. RSC Publishing.
- Liang, D., et al. (2017). Iodobenzene-Catalyzed Synthesis of Phenanthridinones via Oxidative C-H Amidation.
- Díaz-Vázquez, E. D., et al. (2024). Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. RSC Publishing.
- [No Author]. (2019). Synthesis of Phenanthridinones by Palladium-Catalyzed Cyclization of N-Aryl-2-aminopyridines with 2-Iodobenzoic Acids in Water. Synlett.
- Liang, D., et al. (2017). Iodobenzene-Catalyzed Synthesis of Phenanthridinones via Oxidative C–H Amidation. The Journal of Organic Chemistry.
- [No Author]. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Semantic Scholar.
- [No Author]. (n.d.). Application Notes and Protocols for the Synthesis of Phenanthridinones from 2-Bromo-N-phenylbenzamide. Benchchem.
- [No Author]. (n.d.). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. PMC - NIH.
- [No Author]. (n.d.). Application Notes and Protocols: The Use of 2-Iodobenzamide in the Synthesis of Fused N-Heterocyclic Compounds. Benchchem.
- [No Author]. (n.d.). Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal.
- [No Author]. (n.d.). The Ascendant Role of 2-Iodobenzamide in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- [No Author]. (2015). Transition metal-free one-pot synthesis of nitrogen-containing heterocycles. PubMed.
- [No Author]. (2015). Metal-free synthesis of N-fused heterocyclic iodides via C-H functionalization mediated by tert-butylhydroperoxide. PubMed.
- Sharma, K. K., et al. (2015). Metal-free synthesis of N-fused heterocyclic iodides via C–H functionalization mediated by tert-butylhydroperoxide. ResearchGate.
- [No Author]. (n.d.). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. NIH.
- [No Author]. (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS.
- [No Author]. (n.d.). Iodine‐Mediated Difunctionalization/Cyclization of N‐Alkenyl Sulfonamides to Access N‐Heterocyclic Derivatives. Request PDF on ResearchGate.
- [No Author]. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
- [No Author]. (2005). NIH Public Access. Caltech Authors.
- Balci, M. (2020). Recent advances in the synthesis of fused heterocycles with new skeletons via alkyne cyclization. Tetrahedron Letters.
- [No Author]. (n.d.). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. MDPI.
- Yang, B. H., & Buchwald, S. L. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Organic Chemistry Portal.
- Hempel, C., & Nachtsheim, B. J. (2013). Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides. Organic Chemistry Portal.
- [No Author]. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications (RSC Publishing).
- Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed.
- [No Author]. (1999). The development of efficient protocols for the palladium-catalyzed cyclization reactions of secondary amides and carbamates. PubMed.
- [No Author]. (2024). Special Issue “Drug Discovery and Application of New Technologies”. MDPI.
- [No Author]. (2025). Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles and benzoxazoles. Request PDF on ResearchGate.
- [No Author]. (n.d.). Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides to access N-acyl indoles. RSC Publishing.
- [No Author]. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PubMed.
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- 7. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[ c ]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02835J [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. The development of efficient protocols for the palladium-catalyzed cyclization reactions of secondary amides and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transition metal-free one-pot synthesis of nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging N,N-Diethyl-2-iodobenzamide in Advanced Photoredox Catalysis
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic use of N,N-diethyl-2-iodobenzamide in the field of photoredox catalysis. While not a direct radical precursor itself, this document elucidates its role as a versatile synthon for accessing reactive intermediates. The primary focus is on the generation of nitrogen-centered radicals and their subsequent application in powerful C-H functionalization reactions. We will explore the underlying mechanisms, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and setup, grounded in established scientific principles.
Introduction: A New Role for a Classic Building Block
This compound is a well-established building block in synthetic chemistry, traditionally valued for its utility in transition-metal-catalyzed reactions where the carbon-iodine bond serves as a reactive handle for cross-coupling and cyclization strategies[1]. The emergence of visible-light photoredox catalysis, however, has opened new avenues for chemical transformations by enabling the generation of radical intermediates under exceptionally mild conditions[2][3][4].
This guide moves beyond the classical applications of this compound to explore its utility in the context of photoredox-mediated generation of N-centered radicals. Specifically, we will detail how related benzamide structures can be employed in reactions that proceed via a benzamidyl radical intermediate, leading to valuable transformations such as remote C(sp³)–H bond functionalization. This approach is analogous to the classic Hofmann-Löffler-Freytag reaction but is achieved without the need for harsh reagents, instead relying on the elegant principles of single-electron transfer (SET)[5].
Mechanistic Principles: The Photoredox-Generated Benzamidyl Radical
The generation of N-centered radicals via photoredox catalysis is a powerful strategy for C-N bond formation and C-H functionalization[6]. In the context of benzamides, a common pathway involves the formation of an amidyl radical, which can then participate in subsequent bond-forming events. A particularly elegant application is the intramolecular 1,5-hydrogen atom transfer (1,5-HAT), where the initially formed N-radical abstracts a hydrogen atom from a distal C(sp³)–H bond, relocating the radical center to a carbon atom[5]. This carbon-centered radical can then be trapped by a suitable acceptor to forge new C-C or C-heteroatom bonds.
The overall process is driven by a photocatalytic cycle, which can be initiated through either a reductive or oxidative quenching pathway.
Proposed Catalytic Cycle for a 1,5-HAT Reaction
-
Photoexcitation: The photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*), which is both a more potent oxidant and reductant than its ground state[2].
-
Single-Electron Transfer (SET): The excited photocatalyst engages with a suitable substrate. In a reductive quenching cycle, the PC* is reduced by a sacrificial electron donor, generating a highly reducing species (PC⁻) that can then reduce the amide precursor to generate the amidyl radical. In an oxidative quenching cycle relevant here, the excited PC* oxidizes a precursor (e.g., an N-alkoxy or N-acetoxybenzamide) to generate a radical cation, which fragments to the amidyl radical. The now-reduced photocatalyst (PC⁺) is regenerated in a later step.
-
1,5-Hydrogen Atom Transfer (1,5-HAT): The highly reactive N-centered amidyl radical abstracts a hydrogen atom from a sterically accessible δ-C(sp³)–H bond, forming a more stable C-centered radical[5].
-
Radical Trapping: The newly formed C-centered radical is intercepted by a radical acceptor (e.g., an activated olefin like an acrylate or acrylonitrile).
-
Catalyst Regeneration: The resulting radical adduct is reduced by the photocatalyst in its reduced state (or oxidized by its oxidized state), yielding the final product and regenerating the ground-state photocatalyst to complete the cycle.
Caption: Proposed photoredox cycle for C-H functionalization via a 1,5-HAT mechanism.
Experimental Protocols
This section provides detailed, step-by-step protocols for a representative application. The core idea is to use a benzamide bearing an appropriate alkyl chain on the nitrogen that can undergo a 1,5-HAT. While this compound itself is not the direct substrate for this specific transformation, it serves as an excellent starting point for synthesizing the required N-alkylbenzamide precursors.
Protocol 1: General Procedure for Setting Up a Photoredox Reaction
This protocol outlines the standard techniques for establishing an inert atmosphere and ensuring efficient light irradiation, which are critical for the success and reproducibility of photoredox reactions.
Materials & Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon gas line with a needle adapter
-
Syringes for liquid transfer
-
Photoreactor setup (e.g., Kessil lamp, LED strips, or commercial photoreactor) with a cooling fan
-
Degassed solvent
Procedure:
-
Vessel Preparation: Add all solid reagents (photocatalyst, substrates, additives) and the magnetic stir bar to a dry Schlenk flask or vial.
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe through the septum. Degassing is typically achieved by sparging the solvent with an inert gas for 15-30 minutes prior to use.
-
Liquid Reagent Addition: Add any liquid reagents via syringe.
-
Reaction Initiation: Place the sealed reaction vessel in the photoreactor setup, ensuring it is positioned at a consistent distance from the light source (e.g., 5-10 cm).
-
Cooling: Turn on a cooling fan directed at the reaction vessel to maintain a consistent temperature (typically room temperature, unless otherwise specified).
-
Irradiation: Turn on the light source to begin the reaction. Shield the setup from ambient light using aluminum foil if necessary.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals for analysis by TLC, GC-MS, or LC-MS.
Caption: General workflow for conducting a photoredox catalysis experiment.
Protocol 2: Photoredox-Mediated Intramolecular C(sp³)–H Alkylation
This protocol describes a representative transformation where a benzamidyl radical intermediate initiates a remote C–H functionalization. The substrate, N-alkoxy-N-alkylbenzamide , can be synthesized from its corresponding N-alkylbenzamide, which in turn can be derived from starting materials like 2-iodobenzoic acid.
Reaction Scheme: An N-alkoxybenzamide with a suitable alkyl chain undergoes a 1,5-HAT followed by radical addition to an acceptor like methyl acrylate.
Reagents & Conditions Table
| Component | Role | Stoichiometry | Typical Amount (for 0.1 mmol scale) |
| N-Alkoxy-N-alkylbenzamide | Substrate/Radical Precursor | 1.0 equiv | 0.1 mmol |
| Methyl Acrylate | Radical Acceptor | 3.0 equiv | 0.3 mmol, ~28 µL |
| fac-Ir(ppy)₃ | Photocatalyst | 1.0 mol% | 0.001 mmol, ~0.65 mg |
| K₂HPO₄ | Base | 1.5 equiv | 0.15 mmol, ~26 mg |
| Acetonitrile (MeCN) | Solvent | - | 1.0 mL (0.1 M) |
| Visible Light Source | Energy Input | - | Blue LED (450 nm) |
Step-by-Step Procedure:
-
Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add N-alkoxy-N-alkylbenzamide (0.1 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.65 mg, 0.001 mmol, 1 mol%), and K₂HPO₄ (26 mg, 0.15 mmol, 1.5 equiv).
-
Inerting: Seal the vial with a cap containing a PTFE septum and purge with argon for 10 minutes.
-
Solvent and Reagent Addition: Add degassed acetonitrile (1.0 mL) followed by methyl acrylate (28 µL, 0.3 mmol, 3.0 equiv) via microsyringe.
-
Irradiation: Place the vial approximately 5 cm from a 34 W blue LED lamp. Use a small fan to maintain the reaction temperature at approximately 25 °C. Stir vigorously.
-
Reaction Time: Continue irradiation for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Upon completion, remove the vial from the photoreactor. Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the desired functionalized product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Outlook
This compound and its derivatives represent a valuable class of synthons for modern organic chemistry. By moving beyond their traditional roles and embracing the strategies of photoredox catalysis, chemists can unlock novel pathways for the synthesis of complex molecules. The protocols detailed herein provide a robust framework for generating and utilizing benzamidyl radicals for challenging C-H functionalization reactions. This approach, characterized by its mild conditions and high functional group tolerance, is poised to find broad application in pharmaceutical discovery, materials science, and academic research.
References
-
Photochemical Generation of Nitrogen-Centered Amidyl, Hydrazonyl, and Imidyl Radicals: Methodology Developments and Catalytic Applications. ACS Catalysis, 2017. [5]
-
Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. Accounts of Chemical Research, 2016. [7]
-
Visible Light Photoredox Catalysis. Sigma-Aldrich Prof. MacMillan Group Literature, 2015. [2]
-
Application Notes and Protocols: The Use of 2-Iodobenzamide in the Synthesis of Fused N-Heterocyclic Compounds. BenchChem, 2025. [1]
-
Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp3)−H Functionalization under Mild Reaction Conditions. Angewandte Chemie International Edition, 2016. [8]
-
Generation and Alkylation of α‑Carbamyl Radicals via Organic Photoredox Catalysis. Journal of the American Chemical Society, 2018. [9]
-
Application Notes and Protocols for Oxidative Cleavage Reactions Using 2-Iodobenzamide Catalysts. BenchChem, 2025. [10]
-
Generation of alkyl and acyl radicals by visible-light photoredox catalysis. Beilstein Journal of Organic Chemistry, 2024. [3]
-
Photoredox Approach to N-Acyl-N′-aryl-N,N′-aminals Using Enamides and Their Conversion to γ-Lactams. Organic Letters, 2018. [11]
-
Visible Light Photocatalysis-Controlled Reactions of N-Radicals. Chemical Society Reviews, 2016. [6]
-
Illuminating Progress: Recent Advances in Photoredox Catalysis. Sigma-Aldrich, 2024. [4]
-
This compound Product Page. ChemScene. [12]
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Application Notes and Protocols: N,N-Diethyl-2-iodobenzamide as a Precursor for Radioligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of N,N-diethyl-2-iodobenzamide as a versatile precursor for the synthesis of radiolabeled ligands for imaging and therapeutic applications. We will delve into the chemical properties, synthesis protocols, and applications of radioligands derived from this precursor, with a particular focus on agents targeting melanoma and sigma receptors. Detailed, step-by-step methodologies for radioiodination are provided, along with insights into the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a key building block in the development of radiopharmaceuticals. Its chemical structure, featuring an iodine atom on the benzamide core, makes it an ideal precursor for radioiodination, a common method for labeling molecules for nuclear imaging and therapy.[1] The diethylamide group can be modified to alter the pharmacokinetic properties of the final radioligand, allowing for the fine-tuning of its biological behavior.[2]
Radiolabeled benzamides derived from this and similar precursors have shown significant promise in targeting specific biological markers, such as melanin in melanoma cells and sigma receptors, which are overexpressed in various tumors.[3][4][5] The ability to visualize these targets in vivo using techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) is invaluable for disease diagnosis, staging, and monitoring therapeutic response.[1]
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 76041-87-7 | [6] |
| Molecular Formula | C11H14INO | [6] |
| Molecular Weight | 303.14 g/mol | [6] |
| Appearance | Solid | N/A |
| Storage | Desiccate at +4°C | [7] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Refer to the material safety data sheet (MSDS) for detailed safety information.
Radiosynthesis: Methodologies and Mechanisms
The primary application of this compound is as a precursor for radioiodination. This process typically involves the electrophilic substitution of a non-radioactive atom or group with a radioactive iodine isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I.
3.1. Radioiodination via Iododestannylation
A common and efficient method for radioiodination is the iododestannylation of an organotin precursor. This approach allows for the production of high specific activity radioligands.[8]
Rationale: The carbon-tin bond is relatively weak and susceptible to cleavage by electrophilic iodine, leading to a high-yield substitution reaction. The use of a tributyltin precursor, for example, facilitates a clean and specific incorporation of the radioiodine.[8]
Workflow for Radioiodination via Iododestannylation:
Caption: General workflow for the synthesis of radioiodinated this compound via an iododestannylation reaction.
3.2. Electrophilic Radioiodination
Direct electrophilic radioiodination can also be employed, often using an activating agent to facilitate the reaction.
Rationale: This method can be simpler than the stannylation route as it may not require the synthesis of an organotin precursor. However, it can sometimes result in lower specific activity.
Detailed Experimental Protocols
Protocol 1: Synthesis of [¹²⁵I]-N-(2-diethylaminoethyl)-4-iodobenzamide for Melanoma Imaging
This protocol is adapted from methodologies described for the synthesis of radioiodinated benzamides for melanoma imaging.[8][9][10]
Materials:
-
N-(2-diethylaminoethyl)-4-(tributylstannyl)benzamide (precursor)
-
[¹²⁵I]NaI in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium metabisulfite solution (2 mg/mL in water)
-
Phosphate buffer (0.1 M, pH 7.4)
-
HPLC system with a reverse-phase C18 column
-
Mobile phase: Acetonitrile/water gradient
-
Reaction vial (1.5 mL)
Procedure:
-
To a reaction vial, add 10-20 µg of the tributylstannyl precursor dissolved in 100 µL of ethanol.
-
Add 5-10 µL of [¹²⁵I]NaI solution (approximately 1-2 mCi).
-
Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution.
-
Vortex the mixture at room temperature for 1-2 minutes.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution.
-
Dilute the reaction mixture with 200 µL of the mobile phase.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to the radioiodinated product.
-
Remove the solvent under a stream of nitrogen or by vacuum.
-
Reconstitute the final product in a suitable vehicle for in vivo studies (e.g., saline with 10% ethanol).
-
Determine the radiochemical purity by analytical HPLC.
Expected Results: This method typically yields the desired radioligand with high radiochemical purity (>98%) and good specific activity.[8]
Applications in Drug Development and Research
5.1. Imaging Malignant Melanoma
Radioiodinated benzamides, including derivatives of this compound, have demonstrated a high affinity for melanin, making them excellent candidates for imaging malignant melanoma.[3][4][9][10] These agents can be used for the non-invasive detection of primary tumors and metastases.[11]
5.2. Targeting Sigma Receptors
Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are overexpressed in a variety of tumors, including breast, prostate, and lung cancers.[3][5][12] this compound derivatives can be designed to bind with high affinity to these receptors, enabling their visualization with SPECT or PET.[5][13]
Mechanism of Sigma Receptor Targeting:
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- 2. Radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxy-, 4-hydroxy-, and 4-aminobenzamides: biological investigations for the improvement of melanoma-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel radioiodinated benzamides for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide | CAS 155054-42-5 | IPAB | Tocris Bioscience [tocris.com]
- 8. An improved synthesis of [125I]N-(diethylaminoethyl)-4-iodobenzamide: a potential ligand for imaging malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, radiolabeling, and preliminary evaluation in mice of some (N-diethylaminoethyl)-4-iodobenzamide derivatives as melanoma imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer for the detection of malignant melanoma: simple synthesis, improved labelling technique and first clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,N-Diethyl-2-iodobenzamide Synthesis
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N,N-diethyl-2-iodobenzamide. Our focus is on diagnosing common issues, understanding the underlying chemical principles, and providing actionable protocols to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Section 1: Synthesis from 2-Iodobenzoyl Chloride
This pathway is often the most direct and high-yielding method for synthesizing this compound. It involves the reaction of a highly reactive acyl chloride with diethylamine.
Q1: My reaction yield is consistently low when using 2-iodobenzoyl chloride and diethylamine. What are the most common culprits?
A1: Low yield in this Schotten-Baumann-type reaction typically stems from one of four areas: reagent quality, moisture contamination, improper stoichiometry, or inadequate temperature control.
-
Reagent Quality: 2-Iodobenzoyl chloride is susceptible to hydrolysis.[1] Ensure it is of high purity and has been stored under anhydrous conditions. Diethylamine should be freshly distilled if its purity is questionable.
-
Moisture Contamination: Acyl chlorides react vigorously with water to form the corresponding carboxylic acid (2-iodobenzoic acid), which will not react with the amine under these conditions.[2] All glassware must be oven-dried, and anhydrous solvents are critical for success.
-
Stoichiometry and Base: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[3] This HCl will protonate the basic diethylamine, rendering it non-nucleophilic. To counteract this, you must use either at least two equivalents of diethylamine (one to react, one to act as the base) or use one equivalent of diethylamine in the presence of a non-nucleophilic base like triethylamine or pyridine (typically 1.1-1.2 equivalents).[4][5]
-
Temperature Control: The reaction is highly exothermic.[3] Running the reaction at 0 °C, especially during the addition of the acyl chloride, is crucial to prevent side reactions and potential degradation of the product.[4]
Q2: My post-reaction TLC shows the desired product spot, but also several significant impurities. What are these side-products and how can I avoid them?
A2: The most common impurities are unreacted 2-iodobenzoic acid and potential byproducts from the base.
-
2-Iodobenzoic Acid: This is the primary side product and arises from the hydrolysis of 2-iodobenzoyl chloride by trace amounts of water in the solvent or on the glassware. To mitigate this, ensure all components of the reaction are scrupulously dried. Using a freshly opened bottle of anhydrous solvent is recommended.
-
Base-Related Impurities: If using a tertiary amine base like triethylamine, ensure it is pure. Impurities in the base can complicate purification.
-
Diethylammonium Chloride: This salt is a necessary byproduct of the reaction when using excess diethylamine or a tertiary amine base.[5] It is highly water-soluble and is typically removed during the aqueous workup. If it persists, it indicates an inefficient extraction.
Section 2: Synthesis from 2-Iodobenzoic Acid
This approach avoids the direct handling of 2-iodobenzoyl chloride by activating the carboxylic acid in situ or in a preceding step. While potentially safer, it introduces other variables that can affect yield.
Q3: I attempted a direct thermal condensation of 2-iodobenzoic acid and diethylamine, but the yield was negligible. Why did this fail?
A3: The direct reaction between a carboxylic acid and an amine is generally inefficient without very high temperatures (>160 °C).[6] This is because the acidic carboxylic acid and the basic amine undergo a rapid acid-base reaction to form a stable and unreactive ammonium salt (diethylammonium 2-iodobenzoate).[6][7] This salt formation prevents the amine's nitrogen from acting as a nucleophile to attack the carboxylic acid's carbonyl carbon. To achieve amidation, the carboxylic acid's hydroxyl group must be converted into a better leaving group using an activating agent.[2][8]
Q4: What are the best methods for activating 2-iodobenzoic acid for amidation, and how do they compare?
A4: The choice of activating agent is critical for achieving high yield. The most common strategies involve conversion to an acyl chloride in situ or using peptide coupling reagents.
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride: These reagents convert the carboxylic acid to the highly reactive 2-iodobenzoyl chloride.[2][9] Thionyl chloride is often preferred for its cost-effectiveness, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[9] This can be performed as a one-pot synthesis, which is highly efficient.[9]
-
Peptide Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are very effective.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2] These reactions are often run with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[2][7]
| Activating Agent | Mechanism | Pros | Cons | Typical Byproducts |
| Thionyl Chloride (SOCl₂) | Forms acyl chloride intermediate[9] | Cost-effective, gaseous byproducts, high reactivity | Corrosive, toxic, requires careful handling | SO₂, HCl |
| Oxalyl Chloride ((COCl)₂) | Forms acyl chloride intermediate | High reactivity, volatile byproducts | More expensive than SOCl₂, toxic | CO, CO₂, HCl |
| EDC / HOBt | Forms active O-acylisourea ester[2] | Milder conditions, high yields, water-soluble byproduct (EDU) | Expensive, potential for racemization in chiral substrates | 1-ethyl-3-(3-dimethylaminopropyl)urea, HOBt |
| Boric Acid (B(OH)₃) | Forms mixed anhydride in situ[7] | "Green" catalyst, operationally simple, high yielding[7] | May require azeotropic removal of water | Water |
Q5: I'm using EDC/HOBt for the coupling, but the reaction is slow and the yield is poor. How can I optimize this?
A5: Sluggish reactions with carbodiimide coupling agents often point to issues with solvent, temperature, or the order of reagent addition.
-
Solvent Choice: Apolar aprotic solvents like Dichloromethane (DCM) or polar aprotic solvents like N,N-Dimethylformamide (DMF) are generally preferred.[2] Ensure the solvent is anhydrous.
-
Order of Addition: The standard and most effective procedure is to first activate the carboxylic acid. Dissolve 2-iodobenzoic acid and HOBt in your anhydrous solvent, then add EDC and stir for 15-30 minutes at 0 °C to form the active ester intermediate. Finally, add the diethylamine and allow the reaction to warm to room temperature. This pre-activation step prevents EDC from reacting directly with the amine.
-
pH and Base: While the reaction doesn't require a strong base like the acyl chloride method, maintaining a neutral to slightly basic pH can be beneficial. Some protocols include a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge any acid formed without interfering with the coupling reagents.
Visualized Workflows and Mechanisms
Experimental Protocols
Protocol 1: High-Yield Synthesis via 2-Iodobenzoyl Chloride
This protocol is based on established Schotten-Baumann reaction conditions.[2][4]
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add diethylamine (2.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL) via syringe.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve 2-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM (10 mL).[1] Add this solution dropwise to the stirred diethylamine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 2-iodobenzoyl chloride spot has disappeared.
-
Workup:
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess diethylamine, followed by saturated aqueous NaHCO₃ (2 x 20 mL) to remove any acidic impurities, and finally with saturated NaCl (brine, 1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid or oil.
Protocol 2: One-Pot Synthesis from 2-Iodobenzoic Acid
This protocol is adapted from procedures for the one-pot synthesis of amides using thionyl chloride for activation.[9]
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and gas trap (leading to a base bath, e.g., NaOH solution), add 2-iodobenzoic acid (1.0 equivalent).[10]
-
Add thionyl chloride (SOCl₂, 3.0-5.0 equivalents) and a catalytic amount of DMF (1-2 drops).[11]
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.[11]
-
-
Thionyl Chloride Removal: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). This will yield crude 2-iodobenzoyl chloride.
-
Amidation:
-
Cool the flask containing the crude acyl chloride to 0 °C in an ice bath and place it under a nitrogen atmosphere.
-
Dissolve the crude product in anhydrous dichloromethane (20 mL).
-
In a separate flask, prepare a solution of diethylamine (2.2 equivalents) in anhydrous DCM (10 mL).
-
Slowly add the diethylamine solution to the stirred acyl chloride solution at 0 °C.
-
-
Reaction, Workup, and Purification: Follow steps 5-8 from Protocol 1.
References
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. Available at: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances. Available at: [Link]
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. Available at: [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective - IRIS. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Available at: [Link]
-
A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. Available at: [Link]
-
2 Iodobenzoic Acid - Scribd. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
-
N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols - Organic Chemistry Portal. Available at: [Link]
-
N,N-Diethyl-3-methylbenzamide - MDPI. Available at: [Link]
-
Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,... - ResearchGate. Available at: [Link]
-
2-Iodobenzoic acid - Wikipedia. Available at: [Link]
-
the reaction of acyl chlorides with ammonia and primary amines - Chemguide. Available at: [Link]
-
Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - NIH. Available at: [Link]
-
MCQ-255: Reaction on 2-iodobenzoic acid by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). - YouTube. Available at: [Link]
-
N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Available at: [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
common side reactions with N,N-diethyl-2-iodobenzamide
Introduction
Welcome to the technical support guide for N,N-diethyl-2-iodobenzamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. This compound is a valuable aryl iodide building block, notable for the ortho-directing capabilities of its diethylamide group and its utility in a range of cross-coupling and cyclization reactions.
This guide provides field-proven insights into potential side reactions, troubleshooting strategies, and frequently asked questions. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and use of this compound in various chemical transformations.
Category 1: Starting Material Purity and Stability
Question 1: My starting material, this compound, appears to be impure. What is the most likely contaminant and how can I address it?
Answer: The most common impurity in 2-iodobenzamide analogues is the corresponding carboxylic acid, in this case, 2-iodobenzoic acid. This typically arises from the hydrolysis of an acid chloride precursor during the synthesis of the benzamide if moisture is present.[1]
-
Causality: The amide bond itself is generally stable, but if the synthesis was performed from 2-iodobenzoyl chloride, any residual acid chloride will readily hydrolyze upon exposure to atmospheric moisture or during aqueous workup.
-
Diagnosis: The presence of 2-iodobenzoic acid can be confirmed by NMR (a carboxylic acid proton signal >10 ppm) or by an acidic wash. Dissolve a sample in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The impurity will move to the aqueous layer.
-
Troubleshooting Protocol: Acidic Impurity Removal
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous NaHCO₃ solution (2 x 50 mL per 1 g of product).
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
If necessary, further purify by recrystallization or flash column chromatography.[1]
-
Question 2: What are the stability and storage considerations for this compound?
Answer: this compound is a relatively stable solid. However, like many aryl iodides and amides, it has sensitivities that should be managed for optimal performance.
-
Moisture Sensitivity: While the amide is robust, the compound can be sensitive to prolonged exposure to moisture, particularly in the presence of acid or base catalysts at elevated temperatures, which could lead to slow hydrolysis back to 2-iodobenzoic acid and diethylamine.[2]
-
Thermal Stability: The compound is stable at room temperature. At very high temperatures (>300 °C), N,N-dialkylcarbamates can undergo thermal degradation.[3] While benzamides are more stable, it is best practice to avoid excessive heating outside of defined reaction conditions.
-
Recommended Storage: Store in a tightly sealed container in a cool, dry place away from light. For long-term storage, consider an inert atmosphere (e.g., inside a desiccator or glovebox).
Category 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling due to the reactive C-I bond.
Question 3: I am observing a significant amount of N,N-diethylbenzamide (the de-iodinated byproduct) in my Buchwald-Hartwig amination. What causes this side reaction?
Answer: The formation of the hydrodehalogenated (or de-iodinated) arene is a classic side reaction in Buchwald-Hartwig aminations.[4] This occurs when the palladium intermediate, which should proceed to reductive elimination to form the C-N bond, instead undergoes β-hydride elimination from the amide ligand, followed by reductive elimination of the resulting arene.[4]
-
Causality: This pathway becomes competitive under several conditions:
-
Steric Hindrance: Highly hindered amines or bulky phosphine ligands can slow down the desired reductive elimination step, giving the β-hydride elimination pathway more time to occur.
-
High Temperatures: Excessive heat can promote this and other decomposition pathways.
-
Base Choice: The nature and strength of the base can influence the reaction mechanism and rates of competing pathways.[5]
-
-
Troubleshooting Strategies:
-
Ligand Selection: The development of bulky, electron-rich phosphine ligands (often called "Buchwald ligands") was specifically aimed at promoting the rate of reductive elimination over side reactions.[6] Consider screening ligands like XPhos, SPhos, or BrettPhos.
-
Lower Temperature: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-100 °C instead of >110 °C).
-
Base Optimization: Weaker bases like K₃PO₄ or K₂CO₃ are sometimes less prone to promoting side reactions than strong alkoxides like NaOtBu, although this can be system-dependent.
-
Diagram 1: Key Side Reactions in Pd-Catalyzed Cross-Coupling
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Question 4: My Suzuki-Miyaura coupling reaction is sluggish and gives low conversion. What are the likely causes?
Answer: While aryl iodides are typically very reactive in Suzuki couplings, several factors can lead to poor performance.
-
Causality & Troubleshooting:
-
Base Incompatibility/Insufficiency: The base is critical for activating the organoboron species.[7] Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is sufficiently anhydrous and used in adequate excess (typically 2-3 equivalents).
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive cyclic anhydrides (boroxines) upon standing. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
-
Catalyst Poisoning: Although less common with this substrate, functional groups on the coupling partner could potentially poison the catalyst.[8]
-
Steric Hindrance: The ortho-diethylamide group introduces steric bulk. If your boronic acid partner is also sterically demanding, the transmetalation or reductive elimination steps may be slow. Switching to a more active catalyst system (e.g., a catalyst with a more sterically demanding and electron-rich ligand) can often overcome this.[9]
-
Category 3: Lithiation and Borylation Reactions
The ortho-diethylamide group is a powerful directed metalation group (DMG), allowing for functionalization at the C6 position via lithiation.
Question 5: I am attempting an ortho-lithiation/borylation sequence, but the reaction is very slow or incomplete. Why?
Answer: While the amide is a good DMG, the kinetics of lithiation and subsequent borylation can be surprisingly sensitive to reaction parameters.
-
Causality & Troubleshooting:
-
Solvent Effects: The choice of solvent is critical. Ethereal solvents like diethyl ether (Et₂O) or THF are coordinating and essential for solvating the lithium cation and promoting the reaction. However, some studies have shown that lithiation can be faster in non-coordinating solvents like toluene, but the subsequent borylation step can become extremely slow. This is because borylation may require initial coordination of the boronic ester's oxygen atoms to the lithium ion, which is disfavored in non-coordinating solvents. For a productive sequence, Et₂O or THF is generally recommended .
-
Slow Borylation Step: The reaction of the lithiated intermediate with the boronic ester can be slow, especially with sterically hindered substrates or boronic esters. It is a common mistake to assume this step is instantaneous.
-
Diagnosis: Monitor the reaction by quenching aliquots over time and analyzing by LC-MS or GC-MS to track the disappearance of the lithiated species (observed as the protonated starting material after quench) and the appearance of the borylated product.
-
Solution: Ensure a sufficient reaction time after the addition of the boronic ester, even at low temperatures (-78 °C). Allow the reaction to stir for at least 1-2 hours before warming.
-
Troubleshooting Guide: A Workflow Approach
This section provides a logical workflow for diagnosing common experimental failures.
Diagram 2: Workflow for Troubleshooting Low Yield in Cross-Coupling
Caption: A step-by-step diagnostic workflow for low-yielding reactions.
Summary Table of Common Side Reactions
| Reaction Type | Common Side Product(s) | Probable Cause(s) | Recommended Solution(s) |
| Buchwald-Hartwig Amination | N,N-diethylbenzamide (Ar-H) | Slow reductive elimination; β-hydride elimination pathway is competitive.[4] | Use bulky, electron-rich phosphine ligand; lower reaction temperature; screen different bases. |
| Suzuki-Miyaura Coupling | Homocoupling of boronic acid (Nu-Nu); Protodeboronation of starting material | Oxygen contamination; non-optimal base or solvent; poor quality boronic acid. | Thoroughly degas reaction mixture; use fresh, high-purity boronic acid or a pinacol ester; ensure anhydrous conditions. |
| Ortho-Lithiation/ Borylation | Unreacted starting material | Incomplete lithiation or very slow borylation step. | Use appropriate solvent (e.g., Et₂O); ensure sufficient reaction time for both steps; verify activity of organolithium reagent. |
| General | 2-Iodobenzoic acid | Hydrolysis of 2-iodobenzoyl chloride precursor during synthesis of starting material.[1] | Purify starting material with a basic wash (e.g., aq. NaHCO₃) before use. |
References
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol Source: Japan Science and Technology Agency URL: [Link]
-
Title: Standard Lithiation–Borylation A user's guide Source: University of Bristol URL: [Link]
-
Title: Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F Source: NIH - National Center for Biotechnology Information URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: NIH - National Center for Biotechnology Information URL: [Link]
-
Title: Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α‐Lithiated Carbamates and Benzoates Source: University of Bristol URL: [Link]
-
Title: Thermal decomposition of metal N,N-dialkylcarbamates | Request PDF Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling Mechanism and Applications Source: YouTube URL: [Link]
-
Title: Lithiation–borylation methodology in the total synthesis of natural products Source: SciSpace URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N,N-DIETHYL-M-TOLUAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Strategies to Mitigate Dehalogenation of N,N-diethyl-2-iodobenzamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging issue of dehalogenation, specifically with the substrate N,N-diethyl-2-iodobenzamide, during cross-coupling reactions. Our goal is to provide you with a comprehensive understanding of the underlying mechanisms and to offer actionable, field-proven troubleshooting strategies to optimize your reaction outcomes.
Introduction: The Challenge of Dehalogenation
This compound is a valuable building block in medicinal chemistry and materials science. However, its utility in popular palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) is often hampered by a competing side reaction: dehalogenation. This process, also known as hydrodehalogenation, results in the undesired replacement of the iodine atom with a hydrogen atom, leading to the formation of N,N-diethylbenzamide. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification efforts.[1]
Aryl iodides are generally more susceptible to dehalogenation than their bromide or chloride counterparts due to the weaker carbon-iodine bond.[2][3] This guide will delve into the mechanistic origins of this side reaction and provide a structured approach to its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dehalogenation in my cross-coupling reaction?
A1: The principal cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can arise from various sources in the reaction mixture, including trace water, alcohol solvents, amine bases, or even the phosphine ligands themselves.[1] Once formed, the Pd-H species can undergo reductive elimination with the aryl group bound to the palladium center, yielding the dehalogenated byproduct (N,N-diethylbenzamide) and regenerating the Pd(0) catalyst.[1][4]
Q2: Why is this compound particularly prone to dehalogenation?
A2: The ortho-relationship between the iodo and the diethylamide groups can contribute to increased susceptibility. While not definitively established for this specific molecule in the literature, steric hindrance from the ortho-substituent can influence the rates of the desired catalytic steps. If the rate of reductive elimination of the desired product is slowed, the competing dehalogenation pathway may become more prominent.
Q3: Can the choice of cross-coupling reaction influence the extent of dehalogenation?
A3: Yes, the specific reaction conditions and reagents for different cross-coupling reactions can impact the likelihood of dehalogenation. For instance, the bases and solvents typically employed in Suzuki-Miyaura reactions can be potential sources of hydrides.[4] Similarly, the amine bases used in Sonogashira couplings can also contribute to the formation of Pd-H species.[5]
Q4: How can I detect and quantify the dehalogenated byproduct?
A4: The most common methods for detecting and quantifying the dehalogenated byproduct, N,N-diethylbenzamide, alongside your starting material and desired product are Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode-Array Detector and High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-DAD-HRESIMS).[6][7] Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool.[8]
Troubleshooting Guide: A Systematic Approach to Preventing Dehalogenation
This section provides a systematic, step-by-step guide to troubleshooting and minimizing dehalogenation of this compound. The strategies are presented in a logical order, starting with the simplest and most impactful changes.
Step 1: Rigorous Control of Reaction Atmosphere and Reagents
The presence of adventitious water and oxygen can significantly contribute to the formation of palladium-hydride species.
Protocol for Ensuring Anhydrous and Oxygen-Free Conditions:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be degassed to remove dissolved oxygen.
-
Degassing Technique (Freeze-Pump-Thaw):
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Once frozen, apply a high vacuum for 10-15 minutes.
-
Close the vacuum tap and thaw the solvent.
-
Repeat this cycle at least three times.
-
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas, such as argon or nitrogen.
Step 2: Strategic Selection of Base and Solvent
The choice of base and solvent is critical, as they can be direct or indirect sources of hydrides.
| Parameter | Problematic Choices | Recommended Alternatives | Rationale |
| Base | Strong, sterically hindered bases (e.g., NaOtBu, KOtBu)[1][9] | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[1] | Strong alkoxide bases can undergo β-hydride elimination or react with other components to generate hydrides. Weaker, non-nucleophilic inorganic bases are less prone to these side reactions. |
| Solvent | Protic solvents (e.g., alcohols)[4] or polar aprotic solvents (e.g., DMF, dioxane)[2][10] | Non-polar, aprotic solvents (e.g., toluene, THF)[1][10] | Alcohols can directly act as hydride donors.[11] Some polar aprotic solvents can promote dehalogenation pathways.[2] |
Step 3: Optimization of the Catalyst System (Palladium Precursor and Ligand)
The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst.
Ligand Selection:
-
Bulky, Electron-Rich Ligands: These are often the first choice to combat dehalogenation. Ligands such as XPhos, SPhos, and other biaryl phosphines, as well as N-heterocyclic carbenes (NHCs), can accelerate the rate-determining oxidative addition and the final C-C bond-forming reductive elimination, thereby outcompeting the dehalogenation pathway.[1][12]
Palladium Precursor:
-
Well-Defined Precatalysts: Using well-defined palladium precatalysts (e.g., G2 or G3 palladacycles) can ensure a 1:1 ligand-to-palladium ratio and lead to a more controlled and reproducible generation of the active Pd(0) species.
Caption: A systematic workflow for troubleshooting dehalogenation.
Step 4: Temperature Control
Dehalogenation can have a different activation energy compared to the desired cross-coupling reaction.
-
Lowering the Temperature: In many cases, dehalogenation is favored at higher temperatures.[2] Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration may significantly reduce the formation of the dehalogenated byproduct.[1][13]
Experimental Protocol: A Starting Point for Minimizing Dehalogenation in Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating the principles discussed above.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground and dried)
-
Anhydrous, degassed toluene
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the palladium precatalyst.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Competing pathways of productive coupling vs. dehalogenation.
Conclusion
The dehalogenation of this compound is a surmountable challenge. By understanding the mechanistic underpinnings of this side reaction and systematically applying the troubleshooting strategies outlined in this guide—from rigorous control of the reaction environment to the strategic selection of reagents and conditions—researchers can significantly improve the efficiency and selectivity of their cross-coupling reactions. This will ultimately facilitate the synthesis of novel compounds for a wide range of applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
Li, W., et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett. [Link]
-
Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Kurz, M., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry. [Link]
-
Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF. [Link]
-
Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. (2020). [Link]
-
ResearchGate. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. [Link]
-
Reddit. significant dehalogenation in stille coupling : r/Chempros. (2019). [Link]
-
Dilauro, A. M., & Rovis, T. (2016). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Zeng, M., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
Thompson, C. J., et al. (1961). Identification of halogen compounds by catalytic dehalogenation. Analytical Chemistry. [Link]
-
Udayakumar, D., et al. (2018). Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Journal of the Indian Chemical Society. [Link]
-
ResearchGate. Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. [Link]
-
Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. (2014). [Link]
-
Wang, T., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]
-
Wu, X., et al. (2014). I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. Organic Letters. [Link]
-
MDPI. N,N-Diethyl-3-methylbenzamide. [Link]
-
Yao, B., et al. (2013). Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions. Angewandte Chemie International Edition in English. [Link]
-
Kumar, A., et al. (2023). 2-Benzamide Tellurenyl Iodides: Synthesis and Their Catalytic Role in CO2 Mitigation. Chemistry – A European Journal. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N,N-Diethyl-2-iodobenzamide Ortho-metalation
Welcome to the technical support center for synthetic organic chemists. This guide provides in-depth troubleshooting for the ortho-metalation of N,N-diethyl-2-iodobenzamide, a challenging yet potentially valuable transformation in drug development and materials science. As researchers, we understand that navigating complex reaction landscapes is paramount. This guide is structured to address specific experimental issues with scientifically grounded explanations and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the attempted ortho-metalation of this compound.
Question 1: My reaction is not yielding the desired ortho-functionalized product. Instead, I isolate N,N-diethylbenzamide. What is happening?
Answer: This is the most common and expected issue with this substrate. The observation of N,N-diethylbenzamide after quenching with an electrophile (or an aqueous work-up) is strong evidence that you are not achieving the desired ortho-deprotonation. Instead, a much faster competing reaction, iodine-lithium exchange , is occurring.
The N,N-diethylamide group is a potent directed metalation group (DMG) that effectively coordinates to an organolithium base, positioning it for deprotonation of the adjacent ortho-proton.[1][2] However, the carbon-iodine bond is highly susceptible to nucleophilic attack by organolithium reagents, leading to a rapid exchange of the iodine atom for a lithium atom.[3] For aryl iodides, this metal-halogen exchange is almost always kinetically favored over deprotonation.[3]
The resulting N,N-diethyl-2-lithiobenzamide, when quenched, will simply be protonated to give N,N-diethylbenzamide.
Question 2: I observe a mixture of products, including some starting material, N,N-diethylbenzamide, and traces of other unidentified compounds. How can I improve the selectivity?
Answer: A complex product mixture suggests that multiple reaction pathways are competing under your current conditions. Besides the dominant iodine-lithium exchange, other potential side reactions include:
-
Incomplete reaction: If you are using a hindered or less reactive base, the reaction may not go to completion, leaving starting material.
-
"Halogen dance" rearrangement: The initially formed 2-lithio species could be unstable and rearrange to other lithiated isomers before being trapped.
-
Reaction with the solvent: At higher temperatures, organolithiums can deprotonate ethereal solvents like THF.[3]
To improve selectivity, consider the following strategies:
-
Choice of Base: While alkyllithiums like n-BuLi or sec-BuLi are common for ortho-metalations, they are also highly nucleophilic and will favor iodine-lithium exchange.[4] A less nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) might offer a better chance at selective deprotonation.[1][5] LDA is a strong base but a poorer nucleophile, which could shift the kinetic balance towards the desired ortho-metalation.
-
Temperature Control: Metal-halogen exchange is extremely rapid, even at -78 °C.[6] Some reports suggest that even lower temperatures (e.g., -100 °C) might be necessary to slow down this process, potentially allowing the slower deprotonation to compete.[6]
-
Inverse Addition: Adding the substrate solution slowly to the cold base solution can maintain a low concentration of the substrate, which can sometimes suppress side reactions.
Question 3: Is there a way to definitively prove whether ortho-lithiation or iodine-lithium exchange is occurring?
Answer: Yes, a classic deuterium quenching experiment can provide clear evidence. After the allotted time for the metalation reaction, instead of adding your desired electrophile, quench the reaction with a source of deuterium, such as deuterium oxide (D₂O) or deuterated methanol (MeOD).
-
If iodine-lithium exchange is the primary pathway , you will isolate N,N-diethyl-2-deuteriobenzamide.
-
If the desired ortho-metalation occurs , you will isolate N,N-diethyl-2-iodo-6-deuteriobenzamide.
Analyzing the product mixture by ¹H NMR spectroscopy or mass spectrometry will reveal the position and extent of deuterium incorporation, thus elucidating the dominant reaction pathway.
Visualizing the Competing Pathways
The central challenge in this reaction is the chemoselectivity between two competing pathways originating from the same starting material. The following diagram illustrates this competition.
Caption: Competing reaction pathways for this compound with an organolithium base.
Strategic Recommendations and Experimental Protocol
Given the high propensity for iodine-lithium exchange, a successful ortho-metalation of this compound requires careful selection of reagents and conditions to favor deprotonation.
Table 1: Key Parameters and Their Influence on Selectivity
| Parameter | Recommendation for Ortho-metalation | Rationale |
| Base | Lithium diisopropylamide (LDA) | Less nucleophilic than alkyllithiums, potentially reducing the rate of iodine-lithium exchange. |
| Temperature | -78 °C to -100 °C | Lower temperatures may disproportionately slow the faster iodine-lithium exchange reaction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent is necessary to solvate the organolithium species.[3] |
| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Can break up organolithium aggregates and increase the basicity, potentially accelerating deprotonation.[1] |
| Addition Mode | Inverse addition (substrate to base) | Maintains a high concentration of base relative to the substrate, which can favor deprotonation. |
Experimental Protocol: Attempted Selective Ortho-metalation
Disclaimer: This protocol is designed to maximize the chances of ortho-deprotonation over iodine-lithium exchange. Significant optimization may be required, and the competing exchange reaction may still be dominant.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Metalation Reaction: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the pre-formed LDA solution at -78 °C over 30 minutes.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by taking aliquots, quenching with D₂O, and analyzing by LC-MS if possible.
-
Electrophilic Quench: Add the desired electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting this challenging reaction.
Caption: A logical workflow for troubleshooting the ortho-metalation of this compound.
References
- Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. Retrieved from [Link]
-
Harris, E. B. J. (2015). How do I selectively exchange iodine with lithiate? ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation synergy. Chemical Reviews, 90(6), 879–933.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Poisoning in N,N-Diethyl-2-iodobenzamide Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving N,N-diethyl-2-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common yet frustrating challenges in synthetic chemistry: catalyst poisoning. Here, we move beyond simple procedural lists to explore the underlying causes of reaction failure and provide robust, field-proven solutions.
Introduction: The Challenge of Catalyst Deactivation
This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The carbon-iodine bond is highly reactive, making it an excellent substrate for these transformations.[1][2] However, the success of these reactions hinges on the sustained activity of the palladium catalyst. Catalyst poisoning, the deactivation of the catalyst by chemical compounds, is a primary cause of sluggish or failed reactions, leading to significant losses in time and resources.[3] This guide will equip you with the knowledge to diagnose, troubleshoot, and prevent catalyst poisoning in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has stalled. How can I determine if catalyst poisoning is the culprit?
A1: A stalled or sluggish reaction, especially after an initial period of activity, is a classic sign of catalyst poisoning. To diagnose the issue, consider the following:
-
Visual Inspection: A common sign of catalyst deactivation is the formation of palladium black, which indicates that the active Pd(0) species has aggregated into an inactive form.[1]
-
Reaction Profile: If you are monitoring the reaction by LC-MS or GC-MS, a sharp plateau in product formation after initial conversion suggests the catalyst has been deactivated.
-
Small-Scale Rescue Experiment: In a small aliquot of the stalled reaction mixture, add a fresh charge of catalyst (and ligand, if applicable). If the reaction restarts, it strongly implies the original catalyst was poisoned or degraded. Be aware that simply adding more catalyst to the main batch is often an inefficient and expensive solution without addressing the root cause.[4]
Q2: What are the most common sources of catalyst poisons in these reactions?
A2: Catalyst poisons are substances that bind strongly to the active sites of the palladium catalyst, preventing it from participating in the catalytic cycle.[5] The most common culprits are:
-
Sulfur Compounds: These are notorious for poisoning palladium catalysts.[6][7][8] Sources can include residual sulfur-containing reagents from the synthesis of this compound or impurities in solvents and other reagents. Even trace amounts of thiols, sulfides, or sulfoxides can be detrimental.[6][8]
-
Nucleophilic Impurities: Amines, phosphines (from degraded ligands), cyanides, and halides can coordinate strongly to the palladium center and inhibit catalysis.[3][9] While iodide is the desired leaving group from your substrate, excess iodide ions in solution can sometimes form inactive palladium complexes.[10]
-
Oxidizing Agents: Oxygen from an improperly degassed reaction setup can oxidize the active Pd(0) catalyst to inactive Pd(II).[1][11] Peroxides, often found in aged ether solvents like THF or dioxane, are also potent oxidizing agents.
-
Water and Protic Impurities: While many cross-coupling reactions tolerate or even require water, excessive or unintended water can lead to unwanted side reactions, such as protodeboronation of boronic acids in Suzuki couplings, which consumes starting material and can affect catalyst stability.[11][12]
| Poison Category | Common Examples | Potential Sources |
| Sulfur Compounds | Thiols (R-SH), Sulfides (R-S-R), SO₂, H₂S | Substrate impurities, contaminated solvents, rubber septa |
| Nitrogen Compounds | Pyridine, Quinolines, Excess Amines | Substrate impurities, unpurified reagents |
| Other Nucleophiles | Cyanide (CN⁻), Phosphine Oxides | Impurities in reagents (e.g., NaCN), ligand degradation |
| Oxidizing Agents | Oxygen (O₂), Peroxides (R-O-O-R) | Inadequate degassing, aged ether solvents |
| Reaction Byproducts | Aggregated Palladium Black | Catalyst decomposition, high temperatures |
Q3: My this compound might be impure. What is a reliable purification protocol?
A3: Ensuring the purity of your starting materials is the most effective way to prevent catalyst poisoning.[1][13] For solid substrates like this compound, recrystallization is often effective. If you suspect sulfur-containing or highly colored impurities, a charcoal treatment can be beneficial.
Protocol 1: Recrystallization and Charcoal Treatment
-
Solvent Selection: Choose a solvent system in which the benzamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice is a mixture of ethanol and water or ethyl acetate and hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
(Optional) Charcoal Treatment: If the solution is colored, add a small amount (1-2% by weight) of activated carbon. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: If charcoal was added, perform a hot filtration through a fluted filter paper or a short pad of Celite to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guides & Advanced Solutions
Guide 1: Diagnosing and Solving a Sluggish Reaction
When faced with a reaction that is not proceeding to completion, a systematic approach is crucial. The following workflow can help you identify and resolve the issue.
Troubleshooting Workflow Diagram
Caption: A decision-tree for troubleshooting stalled reactions.
Guide 2: Mitigating Sulfur Poisoning
Sulfur compounds are particularly aggressive poisons for palladium.[6][14] If you suspect sulfur contamination, beyond purifying the starting materials, consider these strategies:
-
Use of Sacrificial Agents: In some cases, adding a small amount of a copper(I) salt can act as a scavenger for sulfur impurities, protecting the palladium catalyst.
-
Employing Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center, making it more resistant to poisoning.[1][4] These ligands often promote faster catalytic turnover, which can outcompete the rate of poisoning.
-
Consider a Different Catalyst: Some palladium precatalysts are designed for higher stability.[15] Additionally, in specific applications, sulfur-tolerant catalyst systems, such as palladium sulfide (Pd₄S) catalysts, have been developed, although these are more specialized.[16][17]
Mechanism of Sulfur Poisoning Diagram
Caption: Sulfur poisons irreversibly bind to the active Pd(0) catalyst.
Conclusion
Successfully managing catalyst poisoning in reactions with this compound requires a proactive and diagnostic approach. The most critical step is to ensure the purity of all reagents and solvents before starting the reaction. When problems arise, a systematic investigation of the reaction components and conditions, guided by the principles outlined in this document, will enable you to identify the root cause and implement an effective solution. By understanding the mechanisms of deactivation and employing robust catalyst systems, you can significantly improve the reliability and success rate of your cross-coupling reactions.
References
-
Catalyst poisoning. In Wikipedia; 2023. [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. National Institutes of Health. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Technic. [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials. [Link]
-
Interaction of sulphur compounds with palladium. Transactions of the Faraday Society. [Link]
-
Catalyst poisoning. chemeurope.com. [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. [Link]
-
Catalyst Poisoning Mitigation. Energy Sustainability Directory. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
-
Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. MDPI. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. [Link]
-
Greener Approaches to Cross-Coupling. Royal Society of Chemistry. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
(E)-N,N-Diethyl-2-styrylbenzamide. Organic Syntheses. [Link]
- Process for preparation of n,n-di substituted carboxamides.
-
Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the Oxidation of Geraniol to Geranial. Organic Syntheses. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Organometallic cross-coupling reactions. CEM Corporation. [Link]
Sources
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- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. Catalyst_poisoning [chemeurope.com]
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- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
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- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N,N-diethyl-2-iodobenzamide
Welcome to the technical support guide for the synthesis of N,N-diethyl-2-iodobenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate the formation of common byproducts, ensuring the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 2-iodobenzoic acid. What are the likely causes and solutions?
This is a very common issue and typically points to two primary causes: incomplete activation of the carboxylic acid or premature hydrolysis of the acyl chloride intermediate.
-
Incomplete Activation: The conversion of 2-iodobenzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is the critical activation step.[1] If this step is inefficient, a substantial amount of the starting material will remain.
-
Causality: Thionyl chloride can degrade upon prolonged storage, especially with exposure to moisture. The reaction also requires sufficient heating (reflux) to proceed to completion.[2]
-
Troubleshooting:
-
Reagent Quality: Use a fresh or recently distilled bottle of thionyl chloride.
-
Reaction Conditions: Ensure the reaction is heated to reflux (approx. 70-80 °C) and that the cessation of gas evolution (HCl and SO₂) is observed, indicating the reaction's completion.[2] Using a slight excess of the chlorinating agent (1.5-2.0 equivalents) can also drive the reaction forward.[3]
-
-
-
Acyl Chloride Hydrolysis: The 2-iodobenzoyl chloride intermediate is highly reactive and susceptible to hydrolysis upon contact with water.[4][5]
-
Causality: Any moisture present in the reaction flask, solvents, or the diethylamine solution can rapidly convert the acyl chloride back to the carboxylic acid.
-
Troubleshooting:
-
Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents for the subsequent amidation step.
-
Controlled Addition: When adding diethylamine, ensure it is dry. If using an aqueous workup, it should only be performed after the amidation is complete.
-
-
Q2: I've isolated my product, but it's contaminated with a water-soluble salt. What is it and how can I remove it?
The water-soluble salt is almost certainly a diethylammonium salt (e.g., diethylammonium chloride).
-
Mechanism of Formation: The reaction between 2-iodobenzoyl chloride and diethylamine produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl immediately reacts with the basic diethylamine present in the mixture to form diethylammonium chloride.
-
Identification & Removal: This salt is highly soluble in water but has low solubility in many organic solvents like dichloromethane (DCM) or ethyl acetate.
-
Protocol: During the workup, perform an aqueous wash. Transfer the reaction mixture to a separatory funnel, add deionized water, shake, and separate the layers. The salt will partition into the aqueous layer. A subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize any remaining acidic species, and a final brine wash will help to remove residual water from the organic layer.[6]
-
Q3: My NMR spectrum shows complex aromatic signals that don't correspond to the product or starting material. Could this be 2-iodobenzoic anhydride?
Yes, the formation of 2-iodobenzoic anhydride is a possible side reaction, particularly if conditions are not carefully controlled.
-
Mechanism of Formation: The highly reactive 2-iodobenzoyl chloride intermediate can react with a molecule of unreacted 2-iodobenzoic acid (or its carboxylate salt) to form the symmetrical anhydride. This is more likely if the amidation step is slow or if there is a delay between the formation of the acyl chloride and the addition of the amine.
-
Identification:
-
LC-MS: The anhydride will have a molecular weight corresponding to two molecules of 2-iodobenzoic acid minus one molecule of water (MW ≈ 478.0 g/mol ).
-
¹H NMR: The anhydride will exhibit a distinct set of aromatic protons, which will be different from both the starting acid and the final amide product.
-
IR Spectroscopy: Look for two characteristic C=O stretching bands in the range of 1750-1850 cm⁻¹, which is a hallmark of an acid anhydride.
-
-
Mitigation: The most effective way to prevent anhydride formation is to ensure a rapid and efficient reaction with diethylamine. The crude acyl chloride should be used immediately after its formation.[1] Adding the amine solution dropwise to the cold (0 °C) solution of the acyl chloride helps to control the reaction rate and minimize side reactions.[7]
Troubleshooting and Byproduct Mitigation Guide
This section provides a structured approach to identifying and resolving common issues during the synthesis.
Logical Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting byproduct formation.
Caption: A logical workflow for identifying and mitigating byproducts.
Byproduct Identification Data
The table below summarizes key analytical data for the target product and most common byproducts. Values are approximate and can vary based on the specific analytical conditions (e.g., TLC solvent system, NMR solvent).
| Compound | Structure | Mol. Weight ( g/mol ) | Expected TLC Rf (Ethyl Acetate/Hexane) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | C₁₁H₁₄INO | 303.14[8] | Moderate (e.g., 0.4 in 1:1) | ~7.8 (dd), ~7.4 (m), ~7.1 (m), ~3.5 (q), ~1.2 (t) |
| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02[9] | Low (streaky) (e.g., <0.1 in 1:1) | ~8.0 (d), ~7.5 (t), ~7.2 (t), ~11-13 (br s, COOH) |
| 2-Iodobenzoyl Chloride | C₇H₄ClIO | 266.46 | High (reactive) | ~8.1 (d), ~7.6 (t), ~7.3 (t) |
| 2-Iodobenzoic Anhydride | C₁₄H₈I₂O₃ | 478.02 | High | Complex aromatic signals distinct from others |
| Diethylammonium Chloride | C₄H₁₂ClN | 109.60 | Baseline (water-soluble) | Not typically observed in organic extracts |
Reaction Pathways: Desired vs. Side Reactions
Understanding the competing reaction pathways is key to minimizing byproduct formation. The following diagram illustrates the main synthetic route and potential deviations.
Caption: Desired amidation pathway versus common side reactions.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Iodobenzamide from 2-Iodobenzoic Acid. BenchChem.
-
Organic Syntheses. Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Available at: [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Crystallization of 2-Iodobenzamide. BenchChem.
- BenchChem. (2025). Application Note: A Two-Step Synthesis of 3-Amino-2-iodobenzamide from 2-Iodobenzamide. BenchChem.
-
PubChem. 2-Iodobenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Available at: [Link]
-
Wikipedia. 2-Iodobenzoic acid. Wikimedia Foundation. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. chemscene.com [chemscene.com]
- 9. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromatographic Separation of N,N-diethyl-2-iodobenzamide Isomers
Welcome to the technical support center for the chromatographic separation of N,N-diethyl-2-iodobenzamide isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges encountered during the separation of these compounds. As Senior Application Scientists, we have synthesized technical information with field-proven insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the separation of this compound isomers, providing quick and accessible answers to get you started.
Q1: What are the most common types of isomers I might encounter with this compound?
A1: In the context of this compound synthesis and analysis, you are most likely to encounter regioisomers . These are structural isomers that have the same functional groups but differ in their positions on the benzene ring. For instance, during synthesis, you might have the formation of N,N-diethyl-3-iodobenzamide or N,N-diethyl-4-iodobenzamide alongside your target 2-iodo isomer.[1] If your synthesis involves stereocenters, you might also be dealing with enantiomers or diastereomers .[2][3][4]
Q2: Which chromatographic technique is best suited for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used technique for the separation of aromatic isomers like those of iodobenzamide.[1][5][6][7] Reversed-phase HPLC, in particular, is a good starting point. Gas Chromatography (GC) can also be a viable option, especially for volatile derivatives, and is often used for the analysis of stereoisomers of heterocyclic compounds and dipeptides.[8][9] Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations of amide derivatives.[3]
Q3: What type of HPLC column should I start with for separating regioisomers of N,N-diethyl-iodobenzamide?
A3: A standard C18 column is a common initial choice for reversed-phase HPLC. However, for aromatic positional isomers, which can be challenging to separate, columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may provide better resolution.[1] These columns offer different interaction mechanisms that can enhance the separation of isomers.
Q4: How can I separate enantiomers of this compound if it is chiral?
A4: For the separation of enantiomers, a chiral stationary phase (CSP) is typically required in HPLC or SFC.[2][3] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used for separating chiral amides and benzamides.[2][3][5] Alternatively, Capillary Electrophoresis (CE) with chiral selectors like cyclodextrins can be a powerful technique for enantioseparation.[4][10]
Troubleshooting Guide
This section provides in-depth troubleshooting for specific issues you may encounter during the chromatographic separation of this compound isomers.
Problem 1: Poor Resolution or Co-eluting Peaks of Regioisomers
Q: My HPLC chromatogram shows a single broad peak or overlapping peaks for what I believe are the 2-, 3-, and 4-iodo isomers of N,N-diethylbenzamide. How can I improve the separation?
A: Poor resolution of positional isomers is a common challenge. Here’s a systematic approach to troubleshoot this issue:
Step 1: Optimize the Mobile Phase Composition. The first step is to adjust the mobile phase. In reversed-phase HPLC, this involves modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (e.g., water or buffer).
-
Action: Perform a gradient analysis, starting with a lower percentage of the organic modifier and gradually increasing it. This can often resolve closely eluting peaks.[11][12] If you are using an isocratic method, systematically vary the organic-to-aqueous ratio.
-
Rationale: Changing the solvent strength alters the partitioning of the isomers between the mobile and stationary phases, which can affect their retention times and improve separation.[12]
Step 2: Change the Organic Modifier. If optimizing the mobile phase ratio is insufficient, try switching the organic solvent.
-
Action: If you are using acetonitrile, try methanol, or vice-versa.
-
Rationale: Acetonitrile and methanol have different selectivities and can alter the elution order or improve the resolution of closely related compounds.[1]
Step 3: Adjust the Mobile Phase pH. The pH of the mobile phase can influence the ionization state of your analytes, which in turn affects their retention.
-
Action: If your molecule has ionizable groups, adjust the pH of the aqueous portion of your mobile phase using a suitable buffer.[12]
-
Rationale: Even small changes in pH can significantly impact the retention and selectivity of ionizable compounds.[12]
Step 4: Change the Stationary Phase. If mobile phase optimization does not yield the desired separation, the issue may be with the column chemistry.
-
Action: Switch from a standard C18 column to one with a different selectivity, such as a phenyl-hexyl or a PFP column.[1]
-
Rationale: These columns offer alternative separation mechanisms (e.g., π-π interactions) that can be more effective for separating aromatic positional isomers.[1]
Problem 2: Peak Tailing
Q: The peaks in my chromatogram are asymmetrical with a pronounced tailing. What could be causing this, and how can I fix it?
A: Peak tailing can be caused by several factors, from column issues to interactions between the analyte and the stationary phase.
Step 1: Check for Column Contamination or Degradation. Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.
-
Action: First, try cleaning the column according to the manufacturer's instructions. If the problem persists, consider using a guard column to protect the analytical column from contaminants.[11][13] If the column is old or has been used extensively, it may need to be replaced.[14]
-
Rationale: A guard column acts as a disposable pre-column that traps strongly adsorbed compounds, extending the life of the more expensive analytical column.[11]
Step 2: Address Secondary Interactions. Peak tailing can occur due to interactions between the analyte and active sites on the silica support of the stationary phase.
-
Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a buffer to control the pH.
-
Rationale: The competing base will interact with the active sites on the silica, preventing the analyte from doing so and resulting in more symmetrical peaks.
Step 3: Evaluate the Sample Solvent. The solvent used to dissolve the sample can also cause peak distortion.
-
Action: Ensure your sample solvent is as weak as or weaker than the initial mobile phase.[13]
-
Rationale: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample band to spread, leading to peak distortion.[13]
Problem 3: Inconsistent Retention Times
Q: I am observing significant shifts in the retention times of my peaks from one run to the next. What is causing this variability?
A: Fluctuating retention times can compromise the reliability of your method. The cause is often related to the stability of the chromatographic system.
Step 1: Ensure Proper Mobile Phase Preparation. Inconsistencies in mobile phase preparation are a common source of retention time variability.
-
Action: Always prepare fresh mobile phase for each analysis and ensure it is thoroughly mixed and degassed. If a buffer is used, verify the pH with a calibrated meter.[13]
-
Rationale: The composition and pH of the mobile phase directly influence retention, and even small variations can lead to shifts in retention times.[12][13]
Step 2: Check the HPLC System for Leaks and Temperature Fluctuations. Physical issues with the HPLC system can also lead to inconsistent results.
-
Action: Inspect the system for any leaks, particularly around the pump heads and fittings. Ensure the column oven is maintaining a stable temperature.[14]
-
Rationale: Leaks can cause pressure fluctuations and affect the mobile phase flow rate, while temperature changes can alter the viscosity of the mobile phase and the kinetics of the separation, both of which can lead to retention time shifts.[13]
Step 3: Equilibrate the Column Properly. Insufficient column equilibration can cause retention times to drift.
-
Action: Before starting a series of analyses, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes or more.
-
Rationale: The stationary phase needs to be fully conditioned with the mobile phase to ensure a stable and reproducible separation environment.
Experimental Protocols (Representative Methods)
The following are starting-point methods for the separation of this compound isomers. These should be optimized for your specific application.
Representative HPLC Method for Regioisomer Separation
This method is based on typical conditions for separating aromatic positional isomers.[1]
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in methanol at 1 mg/mL |
Representative GC Method for Isomer Analysis
This method is a general starting point for the analysis of benzamide-related compounds.
| Parameter | Recommended Condition |
| Column | HP-5 MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MSD Transfer Line | 280 °C |
| MS Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range | 50-400 m/z |
Visualizations
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for troubleshooting poor resolution in HPLC.
Caption: A stepwise approach to resolving co-eluting peaks in HPLC.
References
- Cirilli, R., et al. (2020). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase.
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Ghanem, A., & Lämmerhofer, M. (n.d.). CORRECTED PROOF. IRIS .
- Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography.
- Wang, Q., et al. (n.d.). Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography.
- Mitea, D. C., et al. (n.d.). Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. PMC - NIH.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- ChemScene. (n.d.). This compound.
- Patureau, F. W., Besset, T., & Glorius, F. (n.d.). (E)-N,N-Diethyl-2-styrylbenzamide. Organic Syntheses Procedure.
- Bobbitt, J. M., et al. (n.d.). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the Oxidation of Geraniol to Geranial. Organic Syntheses Procedure.
- Jay-Smith, M., et al. (2021).
- (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxy-3-iodobenzamide and Its Isomers.
- HALO Columns. (2023).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Begala, M., et al. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of regioisomeric 3-aroyl-2-phenylbenzofurans. Rapid Communications in Mass Spectrometry, 35(11), e9082.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Bell, D. S. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
- Agilent. (n.d.).
- Rotachrom Technologies. (2024).
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
- Schurig, V., & Nicholson, G. J. (1998). Gas-chromatographic separation of stereoisomers of dipeptides.
- Nguyen, T. H., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
- Zenkevich, I. G., et al. (1998). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2.
- Rao, B. M., et al. (2011). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Chirality, 23(10), 955-960.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column.
- Pawlowski, W., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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Validation & Comparative
Reactivity Face-Off: A Comparative Guide to N,N-diethyl-2-iodobenzamide vs. N,N-diethyl-2-bromobenzamide in Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of synthetic route design, the choice of every piece—every reagent and building block—carries strategic weight. For chemists engaged in constructing complex molecular architectures, the selection of an aryl halide for a cross-coupling reaction is a pivotal decision. This guide offers a deep, evidence-based comparison between two common substrates: N,N-diethyl-2-iodobenzamide and its bromo-analogue, N,N-diethyl-2-bromobenzamide. We will dissect their performance in key palladium-catalyzed reactions, moving beyond simple data recitation to explain the fundamental chemical principles that govern their reactivity.
The Decisive Factor: Carbon-Halogen Bond Activation
The central theme in the reactivity of aryl halides is the strength of the carbon-halogen (C-X) bond. The universally accepted reactivity trend in palladium-catalyzed cross-coupling is I > Br > Cl . This hierarchy is a direct consequence of the bond dissociation energies (BDEs); the C-I bond is the weakest, making it the most susceptible to cleavage.
This initial bond-breaking event, known as oxidative addition , is the first and often the rate-determining step of the catalytic cycle. A Pd(0) complex inserts into the C-X bond, forming an Ar-Pd(II)-X intermediate. Because this compound possesses a weaker C-I bond compared to the C-Br bond of its counterpart, it undergoes this critical step faster and under significantly milder conditions.[1][2]
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reactants:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
-
Solvent: Toluene/Ethanol/Water (4:1:1, 5 mL), degassed
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Purge the flask with argon for 10 minutes.
-
Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of N,N-diethyl-2-bromobenzamide
-
Reactants:
-
N,N-diethyl-2-bromobenzamide (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
LiHMDS (1.5 mmol, 1.5 equiv)
-
-
Solvent: Anhydrous, degassed Toluene (5 mL)
-
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd(OAc)₂, RuPhos, and LiHMDS.
-
Add N,N-diethyl-2-bromobenzamide and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the flask, remove from the glovebox, and heat to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, carefully quench with saturated aqueous NH₄Cl, and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
-
Strategic Recommendations and Conclusion
The choice between this compound and its bromo-analogue is a classic trade-off between reactivity and cost.
-
This compound (The Sprinter): This is the substrate of choice for maximizing the probability of success with minimal optimization. Its high reactivity translates to faster reactions, milder conditions, and a broader tolerance for diverse coupling partners and functional groups. It is ideal for discovery chemistry, complex syntheses where reaction robustness is paramount, and situations where avoiding harsh conditions is critical to preserve sensitive functionalities.
-
N,N-diethyl-2-bromobenzamide (The Workhorse): While less reactive, this substrate is often more cost-effective, making it a strong candidate for large-scale synthesis and process development where the reaction conditions have been thoroughly optimized. Success requires careful selection of highly active catalyst systems and potentially more forcing conditions, but the economic benefits can be substantial.
Final Verdict: For initial route scouting and applications demanding high efficiency and mild conditions, the superior reactivity of This compound makes it the clear front-runner. The investment in a more reactive starting material often pays dividends in reduced optimization time, lower catalyst costs, and higher, cleaner yields.
References
-
Li, S., et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of-[1][3][4]Benzotriazin-4(3 H)-ones with DABAL-Me3. Organic Letters, 25(29), 5443–5447. Available from: [Link]
-
ACS Publications. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of-[1][3][4]Benzotriazin-4(3H)-ones with DABAL-Me3. Organic Letters. Available from: [Link]
-
ResearchGate. (2024). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. Advanced Synthesis & Catalysis. Available from: [Link]
-
NIH. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. Available from: [Link]
-
ACS Publications. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of-[1][3][4]Benzotriazin-4(3H)-ones with DABAL-Me3. Organic Letters. Available from: [Link]
-
NIH. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research. Available from: [Link]
-
RSC Publishing. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available from: [Link]
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NIH. (n.d.). Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques. Available from: [Link]
-
ACS Publications. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics. Available from: [Link]
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RSC Publishing. (2020). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry. Available from: [Link]
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YouTube. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. Available from: [Link]
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NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available from: [Link]
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RSC Publishing. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Available from: [Link]
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ACS Publications. (2008). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available from: [Link]
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NIH. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Available from: [Link]
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A Comparative Guide to LC-MS Analysis of N,N-diethyl-2-iodobenzamide Mediated C-H Functionalization Reactions
This guide provides an in-depth comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring organic reactions mediated by N,N-diethyl-2-iodobenzamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, offering a framework for robust method development and competitive analysis of chemical transformations. We will explore how tailored LC-MS strategies can elucidate reaction kinetics, byproduct formation, and provide a direct comparison against alternative reagents, thereby accelerating process optimization and discovery.
Introduction: The Synthetic Utility of this compound
In modern organic synthesis, the quest for atom economy and novel molecular architectures has elevated the importance of C-H functionalization. This strategy allows for the direct conversion of ubiquitous C-H bonds into valuable C-C, C-N, or C-O bonds, streamlining synthetic routes. Central to this field is the concept of "directing groups," which position a metal catalyst in close proximity to a specific C-H bond, ensuring high regioselectivity.
This compound has emerged as a powerful bidentate directing group, particularly in transition-metal-catalyzed reactions.[1] Its amide functionality acts as a robust coordinating site for metals like palladium, while the overall steric and electronic profile facilitates challenging C(sp³)-H activations.[2][3] The presence of the iodo-substituent also makes it a versatile substrate for subsequent cross-coupling reactions. Given the complexity of these catalytic systems—often involving multiple intermediates and potential side reactions—high-resolution analytical techniques are not just beneficial; they are essential. LC-MS, which combines the separation power of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry, is the definitive tool for this purpose.[4]
This guide uses a representative Palladium-catalyzed C(sp³)-H arylation reaction as a model system to compare and optimize LC-MS analytical strategies.
The Analytical Imperative: Why LC-MS for Reaction Monitoring?
While traditional techniques like Thin Layer Chromatography (TLC) can indicate the consumption of starting material, they provide no structural information and fail to resolve co-eluting byproducts. LC-MS overcomes these limitations by providing a time-resolved, quantitative snapshot of a reaction's composition.[5]
Key Advantages of LC-MS in this Context:
-
Specificity: Mass spectrometry provides mass-to-charge (m/z) data, allowing for the unambiguous identification of reactants, products, intermediates, and byproducts based on their molecular weights.
-
Sensitivity: Modern mass spectrometers can detect species at picomolar to femtomolar concentrations, enabling the tracking of low-level impurities that could be detrimental to subsequent synthetic steps or final product purity.[6]
-
Quantitative Analysis: By tracking the peak area of each component over time, LC-MS allows for the precise calculation of reaction rates and conversion, crucial for kinetic studies and process optimization.
-
Versatility: LC-MS is compatible with a wide range of organic molecules and complex reaction matrices, making it a broadly applicable tool in synthetic chemistry.[4]
Below is a generalized workflow for LC-MS reaction analysis.
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The Unambiguous Assignment: Confirming the Structure of N,N-diethyl-2-iodobenzamide Derivatives with X-ray Crystallography
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For N,N-diethyl-2-iodobenzamide and its derivatives, a class of compounds with significant potential in medicinal chemistry, an unambiguous structural confirmation is the bedrock upon which all further research is built. This guide provides a comparative analysis of single-crystal X-ray crystallography as the definitive method for structural elucidation, contextualized against other powerful spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1] This technique provides a detailed three-dimensional map of electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation.[2]
While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, we can infer its likely structural features by examining closely related compounds.[3] For instance, the crystal structure of N,N'-carbonylbis(2,6-difluorobenzamide) reveals a monoclinic system with a P21/n space group, providing insights into the potential packing and intermolecular interactions that this compound might exhibit.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands precision at every stage.
1. Crystal Growth: The first and often most challenging step is obtaining high-quality single crystals. For organic molecules like this compound derivatives, slow evaporation of a saturated solution is a common and effective technique. A variety of solvents should be screened to find the optimal conditions for crystal formation.
2. Crystal Mounting and Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage during data collection. A modern single-crystal X-ray diffractometer, equipped with a sensitive detector, is used to collect the diffraction data as the crystal is rotated.[5]
3. Structure Solution and Refinement: The collected diffraction pattern is then processed to determine the unit cell dimensions and space group. The structure is "solved" by determining the initial positions of the atoms, often using direct methods. This initial model is then "refined" to best fit the experimental data, resulting in a highly accurate molecular structure.
Illustrative Workflow for Single-Crystal X-ray Diffraction
Caption: A streamlined workflow for determining the crystal structure of a small organic molecule.
Complementary Techniques for Structural Confirmation
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization and for providing information about the molecule's behavior in solution.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[7] For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two ethyl groups. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the ortho substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The chemical shift of the carbonyl carbon and the carbons attached to the iodine and nitrogen atoms would be key diagnostic signals.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): This would provide a very accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₄INO).
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can reveal characteristic fragmentation patterns that can help to confirm the connectivity of the molecule.
A Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of the research.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous and definitive structural determination.[1] | Requires a high-quality single crystal, which can be difficult to obtain. Provides information on the solid-state structure only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, chemical environment of atoms, solution-state conformation | Non-destructive, provides information on dynamic processes in solution.[8] | Does not provide absolute 3D structure with the same precision as X-ray crystallography. Can be complex to interpret for large molecules.[9] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, requires very small amounts of sample. | Provides limited information on stereochemistry and conformation. Isomeric compounds can be difficult to distinguish.[10] |
Decision Pathway for Structural Analysis
Caption: A simplified decision tree to guide the selection of the most appropriate structural analysis technique.
Conclusion
While NMR and mass spectrometry are essential tools for the routine characterization and purity assessment of this compound derivatives, single-crystal X-ray crystallography remains the definitive method for unambiguous structural confirmation. The detailed three-dimensional information it provides is invaluable for understanding structure-activity relationships and for guiding the design of new and improved therapeutic agents. For researchers and drug development professionals working with this important class of compounds, a comprehensive analytical approach that leverages the strengths of all three techniques is the most robust path to success.
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Distinguishing Isomers: A Spectroscopic Comparison of N,N-diethyl-2-iodobenzamide and its Positional Isomers
In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on an aromatic ring, can exhibit vastly different biological activities, toxicological profiles, and material properties. Therefore, the ability to unequivocally distinguish between these isomers is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of N,N-diethyl-2-iodobenzamide and its meta (3-iodo) and para (4-iodo) isomers, offering a practical framework for their differentiation using fundamental analytical techniques.
The N,N-diethylbenzamide scaffold is a common motif in medicinal chemistry, and the introduction of a heavy atom like iodine opens avenues for further synthetic elaboration through cross-coupling reactions, as well as potential applications in imaging and radiotherapy. Ensuring the isomeric purity of such intermediates is a crucial step in the drug discovery and development pipeline. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical picture for each isomer.
Experimental Methodologies: A Foundation for Reliable Data
The acquisition of high-quality spectroscopic data is the bedrock of accurate structural elucidation. The following protocols outline the standardized procedures for the analysis of the N,N-diethyl-iodobenzamide isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for precise chemical shift referencing.[1]
-
¹H NMR Acquisition : Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A 100 MHz or 125 MHz spectrometer is commonly used. A wider spectral width (0-200 ppm) is necessary. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Diagram of the NMR Workflow
Caption: A generalized workflow for NMR analysis, from sample preparation to final spectrum.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of small organic molecules. The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS), where it is ionized by a high-energy electron beam. The resulting molecular ion and its fragments are then separated based on their mass-to-charge ratio (m/z).
Spectroscopic Comparison: Unmasking the Isomers
The key to differentiating the ortho, meta, and para isomers of N,N-diethyl-iodobenzamide lies in the subtle yet predictable electronic effects of the iodine and N,N-diethylcarboxamide substituents on the benzene ring. These effects manifest as distinct patterns in their respective spectra.
¹H NMR Spectroscopy: The Aromatic Fingerprint
The aromatic region of the ¹H NMR spectrum provides the most definitive information for distinguishing between the isomers. The substitution pattern dictates the number of unique aromatic protons and their coupling patterns.
| Compound | Aromatic Proton Assignments & Predicted Chemical Shifts (δ, ppm) | Predicted Multiplicities & Coupling Constants (J, Hz) |
| This compound | H-3, H-4, H-5, H-6: Complex multiplet region (approx. 7.1-7.9 ppm) | Complex, overlapping multiplets |
| N,N-diethyl-3-iodobenzamide | H-2: ~7.72 ppmH-4: ~7.33 ppmH-5: ~7.14 ppmH-6: ~7.72 ppm | dd, J ≈ 6.9, 4.5 Hzd, J ≈ 7.6 Hzt, J ≈ 7.7 Hzdd, J ≈ 6.9, 4.5 Hz |
| N,N-diethyl-4-iodobenzamide | H-2, H-6: ~7.1-7.3 ppmH-3, H-5: ~7.7-7.9 ppm | d, J ≈ 8-9 Hzd, J ≈ 8-9 Hz |
Note: The predicted chemical shifts for the 2- and 4-isomers are based on established substituent effects and comparison with related structures. The data for the 3-isomer is based on experimental values.[2]
Analysis of ¹H NMR Data:
-
This compound (ortho): The proximity of the two bulky substituents is expected to lead to a complex and overlapping multiplet in the aromatic region, making definitive assignment challenging without advanced 2D NMR techniques.
-
N,N-diethyl-3-iodobenzamide (meta): This isomer presents a more resolved aromatic region. The protons will exhibit distinct splitting patterns characteristic of a 1,3-disubstituted benzene ring.[2]
-
N,N-diethyl-4-iodobenzamide (para): The symmetry of the para-isomer results in a simplified aromatic spectrum, typically showing two doublets, characteristic of an AA'BB' system. The coupling constant for these doublets is expected to be in the range of 8-9 Hz.[3]
The aliphatic region for all three isomers is expected to show two broad signals for the diastereotopic methylene protons of the ethyl groups due to restricted rotation around the amide C-N bond, and a triplet for the methyl protons.
Diagram of Isomeric Structures and Key ¹H NMR Differences
Caption: The positional isomers of N,N-diethyl-iodobenzamide and their expected distinguishing features in the aromatic region of the ¹H NMR spectrum.
¹³C NMR Spectroscopy: A Complementary View
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of each carbon is influenced by its electronic environment.
| Compound | Predicted Key ¹³C Chemical Shifts (δ, ppm) |
| This compound | C-I: ~95-105 ppmC=O: ~168-172 ppm |
| N,N-diethyl-3-iodobenzamide | C-I: ~90-100 ppmC=O: ~169-173 ppm |
| N,N-diethyl-4-iodobenzamide | C-I: ~90-100 ppmC=O: ~167-171 ppm |
Analysis of ¹³C NMR Data:
The most significant difference in the ¹³C NMR spectra is expected to be the chemical shift of the carbon atom directly bonded to the iodine (C-I). The electronic environment of the carbonyl carbon (C=O) will also be subtly affected by the position of the iodine atom. The aliphatic carbons of the diethylamino group should appear at similar chemical shifts for all three isomers.
Infrared (IR) Spectroscopy: Functional Group Identification
The IR spectra of the three isomers are expected to be very similar, as they all contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns.
Key Expected IR Absorptions:
-
~1630 cm⁻¹: C=O stretch of the tertiary amide.
-
~2970-2870 cm⁻¹: C-H stretches of the ethyl groups.
-
~1450-1600 cm⁻¹: C=C stretches of the aromatic ring.
-
~700-900 cm⁻¹: C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring.
Mass Spectrometry: Fragmentation Patterns
In EI-MS, all three isomers will exhibit a molecular ion peak (M⁺) at m/z 303. The fragmentation patterns, however, can provide clues to the isomeric structure.
Predicted Key Fragments (m/z):
-
303: Molecular ion [M]⁺
-
288: [M - CH₃]⁺
-
176: [M - I]⁺
-
148: [M - I - CO]⁺ or [CON(C₂H₅)₂]⁺
-
105: [C₆H₅CO]⁺ (from the iodo-benzoyl cation after loss of iodine)
-
77: [C₆H₅]⁺
The relative abundances of these fragments may differ slightly between the isomers due to the influence of the iodine position on bond strengths and fragment stability.
Conclusion
The unambiguous identification of the ortho, meta, and para isomers of N,N-diethyl-iodobenzamide is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most powerful tool for this purpose, with the aromatic region providing a unique fingerprint for each isomer based on chemical shifts and coupling patterns. ¹³C NMR, IR spectroscopy, and mass spectrometry provide valuable complementary data to confirm the molecular structure and functional groups present. This guide provides a robust framework for researchers and analytical scientists to confidently distinguish between these and other structurally similar compounds, ensuring the integrity and purity of materials in research and development.
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A Mechanistic and Comparative Guide to N,N-diethyl-2-iodobenzamide in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds has emerged as a transformative paradigm in modern organic synthesis, offering novel retrosynthetic disconnections for the streamlined construction of complex molecules. Within this field, the use of directing groups to achieve high levels of regio- and chemo-selectivity has been a particularly fruitful area of investigation. This guide provides a detailed mechanistic examination of N,N-diethyl-2-iodobenzamide as a substrate and directing group in palladium-catalyzed C-H functionalization reactions. We will delve into the mechanistic intricacies, offer a comparative analysis with alternative directing groups, and provide detailed experimental protocols for key mechanistic studies, thereby offering a comprehensive resource for researchers in the field.
The Dual Role of this compound: A Directing Group and a Versatile Handle
This compound is a fascinating bifunctional molecule in the context of C-H functionalization. The N,N-diethylamide moiety serves as a robust directing group, coordinating to a transition metal catalyst and positioning it in close proximity to the ortho C-H bond of the benzamide ring. This directed metalation enables the selective activation and subsequent functionalization of this specific C-H bond.
Simultaneously, the iodine atom at the 2-position provides a versatile synthetic handle for a plethora of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This dual reactivity allows for a modular and convergent approach to the synthesis of highly substituted aromatic compounds.
Mechanistic Insights into Palladium-Catalyzed ortho-C-H Functionalization of this compound
While a dedicated mechanistic study on this compound is not extensively documented, a robust mechanistic framework can be constructed by drawing parallels with closely related N,N-dialkylbenzamide systems in palladium-catalyzed C-H functionalization. The generally accepted catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway, particularly when hypervalent iodine reagents or other strong oxidants are employed.
The proposed catalytic cycle can be delineated into several key steps:
-
Coordination: The catalytic cycle is initiated by the coordination of the palladium(II) precatalyst to the carbonyl oxygen of the N,N-diethylamide directing group.
-
C-H Activation (Cyclometalation): This is often the rate-determining step of the reaction.[1] The palladium center, now positioned in proximity to the ortho C-H bond, facilitates its cleavage through a concerted metalation-deprotonation (CMD) pathway. This results in the formation of a five-membered palladacycle intermediate.
-
Oxidative Addition: The palladacycle then undergoes oxidative addition with a coupling partner (e.g., an aryl iodide or an electrophilic source of a functional group), leading to the formation of a high-valent Pd(IV) intermediate.
-
Reductive Elimination: The desired C-C or C-X bond is formed via reductive elimination from the Pd(IV) center, releasing the functionalized product.
-
Catalyst Regeneration: The palladium catalyst is regenerated in its active Pd(II) state, ready to enter another catalytic cycle.
Figure 2: A simplified workflow for determining the kinetic isotope effect.
Identification of the Catalyst Resting State
Identifying the catalyst resting state can provide valuable insights into the catalytic cycle and potential bottlenecks.
Experimental Protocol:
-
Reaction Setup: Set up the C-H functionalization reaction under the optimized conditions.
-
In-situ Monitoring: At various time points during the reaction, carefully take aliquots of the reaction mixture and analyze them by techniques such as ³¹P NMR spectroscopy (if a phosphine ligand is used) or high-resolution mass spectrometry.
-
Isolation and Characterization: If a major palladium species is observed to be present in high concentration throughout the reaction, attempt to isolate it by crystallization or chromatography.
-
Structural Elucidation: Characterize the isolated complex by X-ray crystallography and other spectroscopic methods to determine its structure.
-
Kinetic Competence: To confirm that the isolated complex is a true intermediate and not a dead-end species, it should be subjected to the reaction conditions to verify that it can re-enter the catalytic cycle and form the product at a rate comparable to the overall reaction. [2]
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the realm of C-H functionalization. Its amide moiety serves as an effective directing group for palladium-catalyzed ortho-C-H activation, while the iodo-substituent provides a gateway for a myriad of subsequent cross-coupling transformations. The mechanistic understanding, largely inferred from related systems, points towards a Pd(II)/Pd(IV) catalytic cycle with C-H activation being the rate-determining step.
Future research in this area could focus on a dedicated and detailed mechanistic investigation of this compound to further refine the proposed catalytic cycle. The development of more active and selective catalyst systems that can operate under milder conditions and with a broader substrate scope will continue to be a major driving force in the field. Furthermore, the application of this bifunctional molecule in the synthesis of complex, biologically active compounds will undoubtedly showcase its immense potential in drug discovery and development.
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Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 824–885. [1]2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry. 2000 , 6 (5), 843-8. [3]3. On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. J. Am. Chem. Soc.2010 , 132 (11), 3650–3651. [2]4. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. J. Am. Chem. Soc.2011 , 133 (14), 5491–5503. [4]5. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [5]6. Two Methods for Direct ortho-Arylation of Benzoic Acids. Org. Lett.2008 , 10 (20), 4561–4564. [6]7. High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. J. Am. Chem. Soc.2007 , 129 (41), 12376–12377. [7]8. Sonogashira coupling. Wikipedia. [8]9. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [9]10. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem. Soc. Rev.2018 , 47, 5285-5347. [10]11. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chem. Sci.2015 , 6, 81-93. [11]12. Application Notes and Protocols: Sonogashira Coupling of 1,2-Diethyl-4-iodobenzene with Terminal Alkynes. BenchChem. [12]13. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. 2019 , 24 (5), 834. [13]14. Isotope labeled experiments for determination of the kinetic isotope effect (KIE) on C–H activation reactions. Adapted from.[14] ResearchGate. [15]15. A Catalysis Guide Focusing on C–H Activation Processes. J. Braz. Chem. Soc.2021 , 32 (2), 215-241. [16]16. Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp(2) C-H Bond Activation. J. Org. Chem.2012 , 77 (7), 3341–3347. [17]17. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts. 2020 , 10 (1), 116. [18]18. Heck Reaction. Chemistry LibreTexts. 19. (PDF) Distal Alkenyl C-H Functionalization via the Palladium/Norbornene Cooperative Catalysis. ResearchGate. [19]20. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Catalysts. 2018 , 8 (11), 517. [20]21. Catalyst Activation and Proposed Resting State Structure 9. ResearchGate. [21]22. A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [22]23. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. 2015 , 20 (8), 14882–14915. [23]24. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Catal.2022 , 12 (5), 2918–2927. [24]25. (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [25]26. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts. 2019 , 9 (12), 1047. [26]27. A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Iraqi Journal of Science. 2020 , 61 (1), 12-21. [27]28. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Publications. [28]29. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Acc. Chem. Res.2012 , 45 (6), 851–863. [29]30. Diethoxyethyl-L-Proline Facilitate Mono ortho-Arylation at Aryl-Amines/-Amino acids via Pd-Cata. ChemRxiv. 31. Application Notes and Protocols for the Heck Reaction of 1,2-Diethyl-4-iodobenzene. BenchChem.
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A Comparative Guide to Assessing the Purity of Synthesized N,N-diethyl-2-iodobenzamide
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. N,N-diethyl-2-iodobenzamide, a key intermediate in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth, comparative analysis of the essential analytical techniques for rigorously assessing the purity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
The Synthetic Landscape and Potential Impurities
The purity profile of this compound is intrinsically linked to its synthetic origin. A common and efficient route to its synthesis involves the amidation of 2-iodobenzoyl chloride with diethylamine. This seemingly straightforward reaction can, however, introduce a variety of impurities that must be identified and quantified.
Common Synthesis Route:
-
Acid Chloride Formation: 2-Iodobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-iodobenzoyl chloride.
-
Amidation: The resulting 2-iodobenzoyl chloride is then reacted with diethylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, yielding this compound.
Based on this synthetic pathway, a range of potential impurities can be anticipated:
-
Starting Materials: Unreacted 2-iodobenzoic acid and residual diethylamine.
-
Reagent-Related Impurities: Residual thionyl chloride or its byproducts.
-
Side-Reaction Products: Formation of symmetrical anhydrides from 2-iodobenzoyl chloride.
-
Degradation Products: Hydrolysis of the amide product back to 2-iodobenzoic acid if exposed to moisture, especially under non-neutral pH conditions.[1]
A thorough understanding of these potential contaminants is the first step in developing a robust analytical strategy for purity assessment.
A Multi-faceted Approach to Purity Determination: A Comparative Overview
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. The following table provides a comparative overview of the most relevant techniques for assessing the purity of this compound.
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution, sensitivity, and reproducibility. | May not be suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities. | Excellent for volatile and semi-volatile compounds, provides structural information.[2][] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct NMR signals. | Provides detailed structural information, can be quantitative (qNMR).[4] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Elemental Analysis (CHN Analysis) | Combustion of the sample to convert elements to simple gases for quantification. | Determines the percentage of carbon, hydrogen, and nitrogen. | Provides fundamental confirmation of elemental composition.[5][6][7] | Does not identify the nature of impurities, only deviations from theoretical composition.[8] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point indicates high purity.[9][10] | Simple, rapid, and inexpensive. | A depressed and broad melting range indicates the presence of impurities.[11][12] Not quantitative. |
In-Depth Methodologies and Experimental Protocols
The trustworthiness of any purity assessment lies in the meticulous execution of validated analytical methods. Adherence to Good Laboratory Practices (GLP) is paramount for ensuring the integrity and reliability of the generated data.[13][14][15][16][17]
Workflow for Comprehensive Purity Assessment
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Safety Operating Guide
Navigating the Disposal of N,N-diethyl-2-iodobenzamide: A Comprehensive Guide for Laboratory Professionals
For researchers and professionals in the fast-paced world of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-diethyl-2-iodobenzamide, a halogenated aromatic amide. Adherence to these procedures is not merely a matter of compliance but a critical practice to safeguard personnel and the environment from potential hazards.
Understanding the Compound: Hazard Profile and Safety Imperatives
This compound (CAS No. 76041-87-7) is a compound that requires careful handling due to its specific hazard profile.[1] Based on available safety data, it is classified with the following risks:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical safety goggles, a lab coat, and chemical-resistant gloves. All work with this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.
Quantitative Data Summary
For quick reference, the key quantitative and physical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 76041-87-7 | [1] |
| Molecular Formula | C₁₁H₁₄INO | [1] |
| Molecular Weight | 303.14 g/mol | [1] |
| Appearance | Off-white solid | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Low water solubility | [2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and culminates in collection by a licensed hazardous waste contractor. The following protocol is designed to ensure a safe and compliant disposal process.
Caption: Decision workflow for the proper disposal of this compound.
1. Waste Identification and Segregation:
The cardinal rule for the disposal of this compound is to classify it as "Halogenated Organic Waste." [6] This is a critical first step as mixing halogenated and non-halogenated waste streams can lead to complex and costly disposal procedures.[6]
2. Waste Collection and Labeling:
-
Utilize a designated, chemically resistant waste container.
-
The container must be clearly labeled with the full chemical name, "this compound," its CAS number (76041-87-7), and the appropriate hazard pictograms (e.g., harmful, irritant).[6]
-
Keep the container securely closed except when adding waste.
3. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[2][7]
-
The storage area should have secondary containment to mitigate the impact of any potential leaks.
4. Disposal Procedure:
-
Once the waste container is full, or when disposal is required, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal company.
-
Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[2]
5. Empty Container Disposal:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the empty container must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]
-
After thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate: Immediately evacuate the affected area.
-
Contain: If you are trained and equipped to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[6] Do not use combustible materials like paper towels to absorb the spill.
-
Collect: Carefully collect the contaminated absorbent material and any contaminated personal protective equipment into a sealed, labeled container for disposal as hazardous waste.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your EHS department.
Never allow spilled this compound to enter drains or waterways.[6]
Environmental Considerations
While some safety data sheets may indicate that this compound contains no substances known to be hazardous to the environment, its classification as a halogenated organic compound warrants a cautious approach.[2] Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, preventing its release into the environment is a primary concern.
Regulatory Framework
The disposal of this compound falls under the regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound may not be specifically listed by name, it would likely be classified as a hazardous waste due to its characteristics. It is essential to consult with your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.
References
- Thermo Fisher Scientific. (2025-09-19).
- Fisher Scientific.
- TCI Chemicals. (2025-09-12).
- Thermo Fisher Scientific. (2025-09-18).
- Fisher Scientific.
- U.S. Environmental Protection Agency.
- ChemicalBook. This compound | 76041-87-7.
- eCFR.
- NOAA. N,N-DIETHYL-M-TOLUAMIDE - CAMEO Chemicals.
- Weeks, J. M., et al. (2012). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET).
- Dartmouth College. Hazardous Waste Disposal Guide.
- New Jersey Department of Health. BENZAMIDE CAS Number - HAZARD SUMMARY.
- PubChem. N,N-Diethylbenzamide | C11H15NO | CID 15542.
- ChemScene. This compound | 76041-87-7.
- Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
- Cornell Law School.
- University of Rochester. EPA Hazardous Waste Codes.
- ChemicalBook. (2025-07-05).
- Benchchem. Essential Guide to the Proper Disposal of 2-Iodobenzamide.
- Integrated Environmental Assessment and Management. (2025-08-09). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET).
- Maximum Academic Press.
- Occupational Safety and Health Administration.
- U.S. Environmental Protection Agency. (2025-12-01). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
- Occupational Safety and Health Administration.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- NASA. APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards.
- Alfred University. EPA Hazardous Waste Codes.
- PubMed Central.
- ASHP. Guidelines on Handling Hazardous Drugs.
- ResearchGate. (2025-11-10).
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
